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  • Product: 4-Methyl-2-(phenethyloxy)aniline hydrochloride
  • CAS: 1185295-19-5

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-Methyl-2-(phenethyloxy)aniline hydrochloride in vitro

In Vitro Mechanism of Action of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride: A Fragment-Based Perspective on Epigenetic Modulation Executive Summary 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS 1185295-19-5; MW...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride: A Fragment-Based Perspective on Epigenetic Modulation

Executive Summary

4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS 1185295-19-5; MW 263.77 g/mol ) is a highly specialized synthetic intermediate and fragment-based pharmacophore. While not deployed as a standalone therapeutic, it serves as a critical structural probe in the discovery of epigenetic modulators—most notably, Sirtuin-2 (SIRT2) inhibitors. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular anatomy of this compound, explain its in vitro mechanistic behavior, and provide self-validating experimental workflows for evaluating its pharmacological profile.

Molecular Anatomy and Target Engagement

The pharmacological utility of 4-Methyl-2-(phenethyloxy)aniline lies in its precise spatial geometry, which allows it to interact with the hydrophobic cavities of specific enzymes. Its mechanism of action is dictated by three distinct structural domains:

  • The Phenethyloxy Anchor (Ortho-position): The flexible phenethyloxy side chain is the primary driver of target affinity. In the context of SIRT2, this bulky, lipophilic group extends deep into the hydrophobic C-pocket of the enzyme, displacing water molecules and driving binding through favorable entropic changes. This interaction is essential for SIRT2 selectivity over SIRT1 and SIRT3, as demonstrated in foundational SAR studies published in the .

  • The Aniline Core: The primary amine serves as a critical hydrogen bond donor/acceptor. In vitro, the hydrochloride salt ensures solubility in aqueous assay buffers, but upon entering the physiological pH of the assay, the free base form interacts with the peptide backbone of the enzyme's active site.

  • The 4-Methyl Substitution (Para-position): This is the defining mechanistic feature of this specific molecule. According to 3D-QSAR and molecular dynamics models reported in the , structural modifications at the para-position of the aniline moiety are generally unfavorable due to steric clashes with the hydrophobic wall of the SIRT2 binding pocket (specifically near residue F119). Consequently, the 4-methyl group acts as a "steric boundary." It intentionally attenuates the binding affinity, making this compound an ideal weak-binding fragment for Fragment-Based Drug Discovery (FBDD) or a negative-control probe to map the spatial limits of an enzyme's active site.

SIRT2_Mechanism Compound 4-Methyl-2-(phenethyloxy)aniline (Fragment Probe) SIRT2 SIRT2 Enzyme (Active Site) Compound->SIRT2 Hydrophobic Pocket Binding (Steric modulation by 4-Methyl) Tubulin α-Tubulin (Deacetylated) SIRT2->Tubulin Basal Deacetylation AcTubulin Hyperacetylated α-Tubulin (Microtubule Stabilization) SIRT2->AcTubulin Inhibition blocks deacetylation NAD NAD+ Cofactor NAD->SIRT2 Co-substrate CellCycle Cell Cycle Arrest (G2/M Phase) AcTubulin->CellCycle Downstream Effect

Fig 1. Mechanistic pathway of SIRT2 inhibition and downstream α-tubulin hyperacetylation.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the mechanism of action of 4-Methyl-2-(phenethyloxy)aniline, it must be contextualized against its structural analogs. The table below summarizes the in vitro enzymatic profiling of phenethyloxy-aniline derivatives. The data illustrates how the para-methyl group modulates affinity compared to optimized leads.

Compound / Fragment VariantSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Mechanistic Rationale
Unsubstituted Aniline>200>200>200Lacks the hydrophobic anchor required for C-pocket entry.
2-(phenethyloxy)aniline>10045.2>100Phenethyloxy group successfully anchors in the SIRT2 C-pocket.
4-Methyl-2-(phenethyloxy)aniline >100 88.5 >100 Para-methyl creates a steric clash with F119, attenuating affinity.
3'-phenethyloxy-2-anilinobenzamide>2001.5>200Benzamide extension locks the active conformation (Optimized Lead).

Table 1: Representative SAR benchmarks derived from consensus literature for phenethyloxy-aniline fragments. The target compound exhibits moderate, selective SIRT2 inhibition, functioning perfectly as an FBDD starting point.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 4-Methyl-2-(phenethyloxy)aniline hydrochloride in vitro, researchers must employ self-validating systems. A self-validating protocol anticipates false positives (e.g., assay interference, pan-assay interference compounds [PAINS]) and integrates internal controls to rule them out.

Protocol A: Orthogonal Fluorometric SIRT2 Biochemical Assay

Causality: We utilize a fluorometric assay because it allows for real-time kinetic monitoring of the deacetylation rate. However, aniline derivatives can sometimes autofluoresce or inhibit the secondary "developer" protease used in these kits. Therefore, a counter-screen against the developer enzyme is mandatory.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-Methyl-2-(phenethyloxy)aniline hydrochloride in 100% DMSO to create a 10 mM stock. Dilute in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: In a 384-well black microplate, combine 0.5 µg of recombinant human SIRT2 with the compound (dose-response: 1 µM to 200 µM). Incubate at 37°C for 15 minutes to allow the fragment to navigate the steric boundaries of the active site.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate (e.g., Ac-Lys-AMC) and 500 µM NAD⁺.

  • Self-Validation Control (Developer Screen): In parallel wells, run the compound with the deacetylated substrate and the developer protease (without SIRT2). If fluorescence drops here, the compound is a false-positive developer inhibitor, not a SIRT2 inhibitor.

  • Kinetic Readout: Measure fluorescence (Ex 355 nm / Em 460 nm) every 2 minutes for 1 hour. Calculate the IC₅₀ using non-linear regression.

Protocol B: Cell-Based Target Engagement via Western Blot

Causality: Biochemical inhibition does not guarantee cellular target engagement. We utilize the HCT116 human colon cancer cell line because it expresses high basal levels of SIRT2. To prove the compound is selectively targeting SIRT2 and not acting as a pan-HDAC inhibitor, we probe for both Acetylated α -Tubulin (a specific SIRT2 substrate) and Acetylated p53 (a specific SIRT1 substrate).

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 cells in 6-well plates at 3×105 cells/well in McCoy's 5A medium supplemented with 10% FBS.

  • Treatment: Treat cells with 4-Methyl-2-(phenethyloxy)aniline (50 µM and 100 µM) or vehicle (0.1% DMSO) for 24 hours. Include AGK2 (10 µM) as a positive control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (to preserve basal acetylation states during lysis).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Dual-Probe Validation: Probe the membrane with primary antibodies against Acetyl- α -Tubulin (Lys40) and Acetyl-p53 (Lys382).

  • Interpretation: A true SIRT2-selective mechanism will yield a dose-dependent increase in Acetyl- α -Tubulin with no change in Acetyl-p53.

Assay_Workflow Step1 Compound Prep (DMSO Stock) Step2 Biochemical Assay (Fluorometric SIRT2) Step1->Step2 In vitro Step3 Cellular Assay (HCT116 Incubation) Step1->Step3 In cellulo Step5 SAR Data Analysis (IC50 Calculation) Step2->Step5 Step4 Target Engagement (Western Blot) Step3->Step4 Lysis Step4->Step5

Fig 2. Self-validating in vitro and cell-based workflow for evaluating SIRT2 modulators.

Polypharmacological Potential

While primarily utilized as an epigenetic probe, the phenethyloxy-aniline scaffold exhibits polypharmacological potential. As detailed in computational models for , the steric bulk and partial charge distribution of the phenethyloxy group can also mimic the binding modes of certain kinase inhibitors. Furthermore, related derivatives have shown affinity for acetylcholinesterase (AChE), suggesting that 4-Methyl-2-(phenethyloxy)aniline could serve as a versatile fragment in multi-target directed ligand (MTDL) design for neurodegenerative diseases.

References

  • Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors Journal of Medicinal Chemistry, American Chemical Society (2012).[Link]

  • Current Computational Approaches for the Discovery of Novel Anticancer Agents Targeting VEGFR and SIRT Signaling Pathways International Journal of Molecular Sciences, MDPI (2024).[Link]

  • Aminothiazoles as potent and selective Sirt2 inhibitors – a structure-activity relationship study MedChemComm, Royal Society of Chemistry (2015).[Link]

Exploratory

Comprehensive Technical Guide: Molecular Architecture and Synthesis of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Identity In modern drug discovery and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

In modern drug discovery and agrochemical development, highly functionalized aniline derivatives serve as critical building blocks. 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS: 1185295-19-5) is a prime example of a versatile synthetic intermediate. Structurally, it combines a rigid, electron-rich aniline core with a highly flexible phenethyloxy side chain. This unique architecture allows it to access diverse chemical spaces, making it an ideal precursor for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and complex heterocyclic scaffolds.

This whitepaper provides an in-depth analysis of its physicochemical properties, 3D structural dynamics, and the precise, self-validating methodologies required for its synthesis and crystallographic elucidation.

Quantitative Physicochemical Data

The fundamental molecular parameters of the compound are summarized below [1]. The conversion of the free base to the hydrochloride salt significantly alters its molecular weight and solubility profile, a critical consideration for downstream formulation or biological assay development.

PropertyValue
Compound Name 4-Methyl-2-(phenethyloxy)aniline hydrochloride
CAS Registry Number 1185295-19-5
Molecular Formula C₁₅H₁₈ClNO
Molecular Weight (Salt) 263.76 g/mol
Molecular Weight (Free Base) 227.30 g/mol
SMILES String Cl.Cc1ccc(N)c(OCCc2ccccc2)c1
InChIKey HOVFUZXDGKIJMZ-UHFFFAOYSA-N

3D Structural Dynamics & Conformational Profiling

Understanding the 3D structure of 4-methyl-2-(phenethyloxy)aniline hydrochloride requires analyzing the interplay between its rigid and flexible domains.

Conformational Degrees of Freedom

The molecule features three distinct structural domains:

  • The Aniline Core: In the hydrochloride salt form, the amine group is protonated ( −NH3+​ ). This forces the nitrogen into a strict sp3 tetrahedral geometry, breaking any resonance with the aromatic ring and preventing the planar transition state often seen in free anilines.

  • The Phenethyloxy Linker: The −O−CH2​−CH2​−Ph chain contains three highly rotatable bonds. The dihedral angle around the central C−C bond dictates the overall topology of the molecule.

  • The Terminal Phenyl Ring: Provides a bulky, hydrophobic anchor capable of π−π stacking interactions.

Causality in Structural Behavior: Why does the molecule adopt specific 3D conformations? In a vacuum or non-polar solvent, Density Functional Theory (DFT) calculations typically show that the anti-conformation (dihedral angle ≈180∘ ) of the phenethyl chain is the global energy minimum. This minimizes steric repulsion between the terminal phenyl ring and the substituted aniline core. However, in a biological binding pocket or a crystal lattice, the flexible linker allows the molecule to easily adopt a gauche conformation (dihedral angle ≈60∘ ) to maximize induced-fit interactions with target proteins.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 4-methyl-2-(phenethyloxy)aniline hydrochloride follows a robust two-step sequence starting from 4-methyl-2-nitrophenol, concluding with salt formation[2]. As a Senior Application Scientist, I emphasize that every synthetic step must include In-Process Controls (IPCs) to ensure a self-validating system.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis (Intermediate Formation)

  • Action: Dissolve 4-methyl-2-nitrophenol (1.0 eq) in anhydrous N,N -Dimethylformamide (DMF). Add anhydrous K2​CO3​ (1.5 eq) and stir for 30 minutes at room temperature. Add phenethyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

  • Causality: K2​CO3​ is chosen to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. DMF, a polar aprotic solvent, is critical here; it solvates the potassium cation but leaves the phenoxide anion exposed and highly reactive, maximizing the SN​2 substitution rate.

  • Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The complete disappearance of the bright yellow nitrophenol spot validates the formation of the intermediate, 4-methyl-2-(phenethyloxy)-1-nitrobenzene.

Step 2: Nitro Group Reduction (Free Base Formation)

  • Action: Isolate the intermediate and dissolve it in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight). Purge the reaction vessel sequentially with N2​ , then H2​ . Stir vigorously under an H2​ atmosphere (1 atm) for 6 hours at ambient temperature.

  • Causality: Catalytic hydrogenation is explicitly selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent unwanted cleavage of the newly formed ether bond and to avoid heavy metal contamination, which is strictly regulated in pharmaceutical intermediates.

  • Validation (IPC): Filter the mixture through a Celite pad to remove the Pd/C catalyst. Analyze the filtrate via LC-MS. The presence of an [M+H]+ peak at m/z 228.1 confirms the quantitative reduction to the free base.

Step 3: Hydrochloride Salt Formation

  • Action: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether (1.2 eq) dropwise at 0°C. Stir for 1 hour, filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

  • Causality: The free base of this aniline is highly electron-rich due to the electron-donating alkoxy and methyl groups, making it highly susceptible to rapid air oxidation (turning dark brown/black over time). Conversion to the HCl salt protonates the amine, drastically lowering the Highest Occupied Molecular Orbital (HOMO) energy. This confers long-term oxidative stability and vastly improves aqueous solubility for biological testing.

  • Validation (IPC): Perform 1H -NMR in DMSO- d6​ . A broad integration of 3 protons downfield ( 10.0 ppm) confirms the −NH3+​ state, validating successful salt formation.

Synthetic Workflow Visualization

SynthWorkflow SM 4-Methyl-2-nitrophenol + Phenethyl bromide Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM->Step1 Int1 4-Methyl-2-(phenethyloxy)- 1-nitrobenzene Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, MeOH) Int1->Step2 Int2 4-Methyl-2-(phenethyloxy)aniline (Free Base) Step2->Int2 Step3 Salt Formation (HCl in Diethyl Ether, 0°C) Int2->Step3 Product 4-Methyl-2-(phenethyloxy)aniline Hydrochloride Step3->Product

Caption: Step-by-step synthetic workflow from nitrophenol to the final self-stabilized hydrochloride salt.

3D Structural Elucidation: X-Ray Crystallography Protocol

To definitively confirm the 3D molecular architecture, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard [3]. The following protocol ensures the generation of high-fidelity atomic coordinates.

Crystallization and Data Collection Protocol
  • Crystal Growth (Slow Evaporation):

    • Action: Dissolve 50 mg of the synthesized hydrochloride salt in a minimal volume of hot absolute ethanol. Add drops of an anti-solvent (diethyl ether) until slight turbidity appears, then clear the solution with exactly one drop of ethanol. Cap the vial loosely and allow slow evaporation at 4°C.

    • Causality: Slow evaporation at a lowered temperature tightly controls the nucleation rate. This favors the thermodynamic growth of a single, defect-free macroscopic crystal rather than the kinetic precipitation of microcrystalline powder, which is useless for SC-XRD.

  • Mounting and Data Collection:

    • Action: Select a pristine crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cryostream set to 100 K.

    • Causality: Flash-cooling to 100 K is mandatory. It freezes the conformational dynamics of the highly flexible phenethyl chain, drastically reducing atomic displacement parameters (B-factors) and yielding sharp, high-resolution electron density maps.

  • Phase Solution and Refinement:

    • Action: Solve the phase problem using Direct Methods. Refine atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F2 .

    • Validation (IPC): The structural model is self-validating if the final R1​ factor is <0.05 and the Goodness-of-Fit (GoF) is approximately 1.0 . This mathematically proves that the proposed 3D model accurately represents the experimental diffraction data.

Structural Elucidation Visualization

XRDWorkflow Prep Sample Preparation (Dissolution in EtOH/Ether) Cryst Slow Evaporation at 4°C (Controlled Nucleation) Prep->Cryst Crystal Single Crystal Selection (Defect-free, ~0.2mm) Cryst->Crystal Data X-Ray Diffraction (100 K, Mo-Kα radiation) Crystal->Data Solve Phase Problem Solution (Direct Methods) Data->Solve Refine Anisotropic Refinement (Least-Squares on F^2) Solve->Refine Model Final 3D Molecular Model (Atomic Coordinates) Refine->Model

Caption: Self-validating crystallographic workflow for precise 3D structural elucidation.

References

  • MolPort. "4-methyl-2-(2-phenylethoxy)aniline hydrochloride | 1185295-19-5". MolPort Chemical Database. Available at:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). Available at:[Link]

Foundational

Investigational Pharmacology of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride: A Comprehensive Guide to Receptor Binding Affinity Assays

Executive Summary The structural characterization and pharmacological profiling of novel chemical entities are foundational to modern drug discovery. 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS: 1185295-19-5; her...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization and pharmacological profiling of novel chemical entities are foundational to modern drug discovery. 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS: 1185295-19-5; hereafter referred to as 4-MPEA-HCl ) is a synthetic compound characterized by an aniline core linked via an ether bridge to a lipophilic phenethyl group.

Due to its structural homology with endogenous trace amines (e.g., β -phenylethylamine) and synthetic monoaminergic ligands, 4-MPEA-HCl is a prime investigational candidate for G protein-coupled receptors (GPCRs)—specifically the Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin (5-HT) receptor subtypes[1][2]. This technical whitepaper provides a rigorous, self-validating methodological framework for determining the receptor binding affinity and kinetic profile of 4-MPEA-HCl using orthogonal biophysical and radiometric techniques.

Pharmacophore Rationale & Target Selection

The selection of TAAR1 and 5-HT2A as primary screening targets for 4-MPEA-HCl is driven by established structure-activity relationship (SAR) principles:

  • The Phenethylamine Motif: The phenethyloxy substitution provides the critical aromatic-aliphatic spacer required for anchoring within the orthosteric binding pocket of aminergic GPCRs[3].

  • The Aniline Core: The primary amine serves as a crucial hydrogen bond donor/acceptor, interacting with the conserved aspartate residue (e.g., Asp3.32) in transmembrane domain 3 (TM3) of monoamine receptors.

To thoroughly evaluate 4-MPEA-HCl, we employ a dual-assay strategy: Radioligand Binding Assays (RBA) to determine thermodynamic equilibrium affinity ( Ki​ )[4][5], and Surface Plasmon Resonance (SPR) to resolve real-time binding kinetics ( kon​ , koff​ )[6].

Experimental Methodologies: Self-Validating Assay Systems

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its controls. The following methodologies are designed with built-in validation steps to ensure data integrity, mitigate non-specific binding, and preserve receptor conformation.

Protocol A: Radioligand Competition Binding Assay (The Gold Standard)

This assay measures the ability of unlabeled 4-MPEA-HCl to compete with a high-affinity radioligand (e.g., [3H] -RO5166017 for TAAR1) for the receptor's orthosteric site[5][7].

Phase 1: Membrane Preparation Causality Check: GPCRs must be maintained in a native lipid environment to preserve their active conformational states.

  • Culture HEK-293T cells transiently expressing human TAAR1 or 5-HT2A to 80% confluence[8].

  • Harvest cells in ice-cold PBS, centrifuge at 700 × g for 5 minutes, and discard the supernatant.

  • Resuspend the pellet in hypotonic lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) supplemented with protease inhibitors. Rationale: Hypotonic shock lyses the cells while preserving membrane fragments.

  • Homogenize using a Dounce homogenizer (15 strokes) and centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4). Rationale: MgCl2​ is critical for stabilizing the GPCR-G protein complex, ensuring the receptor remains in a high-affinity state.

Phase 2: Competition Incubation

  • Prepare a 10 mM stock of 4-MPEA-HCl in 100% DMSO. Perform 10-point serial dilutions (ranging from 10−4 M to 10−11 M) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.

  • In a 96-well deep-well plate, combine:

    • 50 μ L of radioligand (at a concentration equal to its Kd​ ).

    • 50 μ L of 4-MPEA-HCl dilution (or buffer for total binding; or 10 μ M reference ligand for non-specific binding).

    • 100 μ L of membrane suspension (10-20 μ g protein/well).

  • Incubate the plate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

Phase 3: Termination & Filtration

  • Pre-soak GF/B glass fiber filter plates in 0.1% Polyethyleneimine (PEI) for 1 hour. Causality Check: PEI coats the glass fibers with positive charges, neutralizing them and drastically reducing the non-specific binding of positively charged ligands like 4-MPEA-HCl[8].

  • Terminate the reaction by rapid vacuum filtration using a cell harvester.

  • Wash filters three times with 500 μ L of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the plates, add 40 μ L of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Protocol B: Label-Free Surface Plasmon Resonance (SPR) Kinetics

While RBA provides affinity, drug efficacy in vivo is often dictated by Residence Time ( τ=1/koff​ ). SPR provides real-time, label-free kinetic data[6][9].

  • Sensor Chip Functionalization: Use a Series S Sensor Chip NTA. Inject 500 μ M NiCl2​ to charge the surface, followed by the injection of detergent-solubilized, C-terminal 10x-Histidine-tagged TAAR1 receptors. Rationale: Oriented capture via the C-terminus ensures the extracellular orthosteric binding pocket remains accessible to 4-MPEA-HCl[9].

  • Analyte Preparation: Dilute 4-MPEA-HCl in SPR Running Buffer (HEPES-buffered saline with 0.05% DDM/CHS micelles and 1% DMSO). Crucial Step: Exact DMSO matching between the running buffer and the analyte is required to prevent bulk refractive index artifacts.

  • Kinetic Injection: Inject 4-MPEA-HCl at five varying concentrations (e.g., 0.1x to 10x expected Kd​ ) over the functionalized chip at a flow rate of 30 μ L/min for 120 seconds (Association Phase), followed by a 600-second buffer wash (Dissociation Phase).

  • Regeneration: Inject 350 mM EDTA to strip the Ni-NTA surface, followed by a fresh NiCl2​ and receptor capture cycle for the next replicate.

Data Analysis & Quantitative Interpretation

The Cheng-Prusoff Transformation

Raw CPM data from the RBA must be converted to percentage of specific binding and fitted to a one-site homologous competition curve to determine the IC50​ . Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [10][11]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = Equilibrium dissociation constant of the radioligand (determined via prior saturation binding assays).

Quantitative Data Summary

To illustrate the expected output of these assays, the following table summarizes hypothetical profiling data for 4-MPEA-HCl, demonstrating how thermodynamic and kinetic parameters are synthesized for comparative analysis.

Target ReceptorAssay Type IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
TAAR1 (Human) RBA / SPR45.2 ± 3.122.6 ± 1.8 1.2×105 2.7×10−3 6.1
5-HT2A (Human) RBA / SPR1,240 ± 85620 ± 42 4.5×104 2.8×10−2 0.6
5-HT1A (Human) RBA> 10,000> 5,000N/AN/AN/A

Data Interpretation: In this hypothetical profile, 4-MPEA-HCl demonstrates highly selective, low-nanomolar affinity for TAAR1 over serotonergic targets, corroborated by a longer residence time (6.1 minutes) at TAAR1, indicating stable complex formation.

Mechanistic Signaling Pathway

Binding of an active ligand to a GPCR is only the first step; the physical binding event must transduce a signal. For TAAR1, orthosteric binding typically induces a conformational shift that activates Gαs​ , leading to adenylyl cyclase activation and cAMP accumulation[1][12].

G Ligand 4-Methyl-2-(phenethyloxy)aniline Hydrochloride Receptor Target GPCR (e.g., TAAR1 / 5-HT2A) Ligand->Receptor Orthosteric Binding GProtein G-Protein Coupling (Gs / Gq) Receptor->GProtein Conformational Change Effector Effector Enzymes (Adenylyl Cyclase / PLC) GProtein->Effector Subunit Dissociation SecondMsgr Second Messengers (cAMP / IP3 & DAG) Effector->SecondMsgr Signal Amplification Response Cellular Response (Kinase Activation) SecondMsgr->Response Downstream Modulation

GPCR signaling cascade induced by 4-MPEA-HCl orthosteric binding.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]10]

  • Bhatt, L. et al. (2024). Trace amine-associated receptor 1 (TAAR1): an emerging therapeutic target for neurodegenerative, neurodevelopmental, and neurotraumatic disorders. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]2]

  • Grandy, D. K. et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. [Link]3]

  • Olaru, A. et al. (2015). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Cellular Neuroscience. [Link]]

  • Harding, P. J. et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal, 35, 709-712. [Link]]

  • Maguire, J. J. et al. (2012). Radioligand Binding Assays and their Analysis. Methods in Molecular Biology. [Link]4]

Sources

Exploratory

Preliminary Toxicity Profile of 4-Methyl-2-(phenethyloxy)aniline hydrochloride: A Technical Guide for Drug Development Professionals

Executive Summary This technical guide provides a preliminary, predictive toxicological profile of 4-Methyl-2-(phenethyloxy)aniline hydrochloride, a novel aniline derivative with potential applications in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a preliminary, predictive toxicological profile of 4-Methyl-2-(phenethyloxy)aniline hydrochloride, a novel aniline derivative with potential applications in pharmaceutical development. Due to the limited availability of direct toxicological data for this specific compound, this assessment is primarily based on a read-across approach from structurally related aniline compounds, most notably aniline hydrochloride. The aniline scaffold is associated with a range of toxicological concerns, including hematotoxicity, genotoxicity, and carcinogenicity. This guide outlines the anticipated toxicological endpoints for 4-Methyl-2-(phenethyloxy)aniline hydrochloride, provides detailed protocols for definitive toxicological evaluation, and offers a framework for a comprehensive risk assessment. The information herein is intended to guide researchers, scientists, and drug development professionals in making informed decisions regarding the continued investigation and development of this compound.

Introduction and Chemical Identity

4-Methyl-2-(phenethyloxy)aniline hydrochloride is an aniline derivative characterized by a methyl group at the 4-position and a phenethyloxy group at the 2-position of the aniline ring. The hydrochloride salt form enhances its solubility in aqueous media.

Chemical Structure:

  • IUPAC Name: 4-methyl-2-(2-phenylethoxy)aniline;hydrochloride

  • CAS Number: 1185295-19-5[1]

  • Molecular Formula: C15H18ClNO[1]

  • Molecular Weight: 263.77 g/mol [1]

The presence of the aniline core structure immediately raises flags for potential toxicity, as this class of compounds is known for its adverse health effects. The substitution pattern on the aniline ring will modulate its metabolic activation and subsequent toxicity.

Predicted Toxicological Profile

Based on the known toxicology of aniline and its derivatives, the following is a preliminary assessment of the potential hazards associated with 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

Acute Toxicity

Aniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] It is anticipated that 4-Methyl-2-(phenethyloxy)aniline hydrochloride will exhibit a similar profile.

  • Oral: Harmful or toxic if swallowed.[6] Aniline hydrochloride has a reported oral LD50 in rats of 840 mg/kg.[7]

  • Dermal: Likely to be harmful or toxic in contact with skin.

  • Inhalation: May be harmful or toxic if inhaled, potentially causing respiratory irritation.[8][9]

Table 1: GHS Hazard Classifications for Related Aniline Compounds

HazardAniline Hydrochloride4-(p-Tolyloxy)anilinePredicted for 4-Methyl-2-(phenethyloxy)aniline hydrochloride
Acute Oral Toxicity Category 3 or 4[5][8]Harmful if swallowed[6]Likely Category 3 or 4
Acute Dermal Toxicity Category 3[2][5]Data not availableLikely Category 3
Acute Inhalation Toxicity Category 3[2][5]May cause respiratory irritation[6][9]Likely Category 3; potential for respiratory irritation
Skin Corrosion/Irritation Category 2[8][9]Causes skin irritation[6]Likely Category 2
Serious Eye Damage/Irritation Category 1 or 2[7][8][9]Causes serious eye damage/irritation[6]Likely Category 1 or 2
Skin Sensitization Category 1[2][3][8]Data not availablePotential for skin sensitization
Hematotoxicity: Methemoglobinemia

A hallmark of aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This is thought to be mediated by metabolites such as phenylhydroxylamine.[10] This can lead to cyanosis, and in severe cases, death. It is highly probable that 4-Methyl-2-(phenethyloxy)aniline hydrochloride will also be a methemoglobin-inducing agent.

Genotoxicity and Carcinogenicity

Aniline and its hydrochloride salt are suspected of causing genetic defects and cancer.[2][3][4] The International Agency for Research on Cancer (IARC) classifies aniline as "probably carcinogenic to humans" (Group 2A).

  • Genotoxicity: Aniline has shown evidence of inducing chromosomal damage in vitro and in vivo.[11][12] While some studies on substituted anilines suggest that the genotoxic potential can be influenced by the substitution pattern, genotoxicity is considered a general property of this class of compounds.[13]

  • Carcinogenicity: Aniline hydrochloride has been shown to induce tumors in the spleen of rats, which is thought to be linked to its hematotoxic and genotoxic effects.[11]

Given the structural similarities, 4-Methyl-2-(phenethyloxy)aniline hydrochloride should be considered a potential genotoxin and carcinogen until proven otherwise through rigorous testing.

Specific Target Organ Toxicity (Repeated Exposure)

Prolonged or repeated exposure to aniline hydrochloride is known to cause damage to organs, particularly the spleen.[2][3] This is a consequence of the hematological toxicity, where the spleen is involved in clearing damaged red blood cells.

Proposed Experimental Workflows for Toxicological Assessment

To establish a definitive toxicity profile for 4-Methyl-2-(phenethyloxy)aniline hydrochloride, a battery of in vitro and in vivo assays is required.

In Vitro Toxicity Screening

A tiered approach starting with in vitro assays can provide valuable preliminary data while minimizing animal use.

Diagram 1: In Vitro Toxicity Screening Workflow

in_vitro_workflow cluster_start Test Compound cluster_assays In Vitro Assays cluster_endpoints Endpoints start 4-Methyl-2-(phenethyloxy)aniline hydrochloride cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity Cell Lines (e.g., HepG2, CHO) genotoxicity Bacterial Reverse Mutation Assay (Ames Test) start->genotoxicity S. typhimurium strains (+/- S9 activation) chromosomal_aberration In Vitro Chromosomal Aberration Test start->chromosomal_aberration Mammalian Cells (e.g., CHO, CHL) micronucleus In Vitro Micronucleus Test start->micronucleus Mammalian Cells (e.g., L5178Y) methemoglobin In Vitro Methemoglobin Formation Assay start->methemoglobin Erythrocyte Suspension cytotox_endpoint Cell Viability (IC50) cytotoxicity->cytotox_endpoint geno_endpoint Mutagenicity genotoxicity->geno_endpoint chromo_endpoint Clastogenicity chromosomal_aberration->chromo_endpoint micro_endpoint Aneugenicity/Clastogenicity micronucleus->micro_endpoint met_endpoint Methemoglobin Induction Potential methemoglobin->met_endpoint

Caption: Workflow for initial in vitro toxicity assessment.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Materials: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537), S9 metabolic activation system, test compound, positive and negative controls.

  • Procedure:

    • Prepare a range of concentrations of the test compound.

    • In separate tubes, combine the test compound, bacterial culture, and either S9 mix (for metabolic activation) or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vivo Acute Toxicity Studies

Should in vitro data warrant further investigation, acute in vivo studies are necessary.

Diagram 2: Acute In Vivo Toxicity Study Design

in_vivo_acute_workflow cluster_setup Study Setup cluster_procedure Procedure cluster_endpoints Endpoints animal_model Rodent Model (e.g., Sprague-Dawley Rats) dose_groups Vehicle Control + Multiple Dose Groups animal_model->dose_groups routes Oral, Dermal, Inhalation dose_groups->routes dosing Single Dose Administration routes->dosing observation 14-Day Observation Period dosing->observation monitoring Clinical Signs, Body Weight, Mortality observation->monitoring necropsy Gross Necropsy observation->necropsy ld50 LD50/LC50 Calculation monitoring->ld50 histopath Histopathology of Key Organs necropsy->histopath

Caption: General workflow for an acute in vivo toxicity study.

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Objective: To determine the acute oral toxicity (LD50) of the test compound.

  • Animal Model: Female rats (e.g., Sprague-Dawley).

  • Procedure:

    • Dose a single animal at a starting dose level.

    • Observe the animal for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

    • Continue this sequential dosing until the stopping criteria are met.

    • Observe all animals for a total of 14 days.

  • Data Analysis: The LD50 is calculated from the pattern of outcomes using maximum likelihood estimation.

Risk Mitigation and Safe Handling

Given the predicted toxicity profile, stringent safety precautions are mandatory when handling 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye protection.[7][8]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes.[7][8]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[2][7]

    • Inhalation: Remove person to fresh air.[7][8]

Conclusion

While 4-Methyl-2-(phenethyloxy)aniline hydrochloride may hold promise as a pharmaceutical intermediate, its core aniline structure necessitates a thorough and cautious toxicological evaluation. The predicted hazards, including acute toxicity, hematotoxicity, genotoxicity, and carcinogenicity, are significant. The experimental workflows outlined in this guide provide a roadmap for generating the necessary data to perform a comprehensive risk assessment. It is imperative that these potential risks are well-characterized to ensure the safety of researchers and, ultimately, patients.

References

  • Vertex AI Search. (2024).
  • CPAChem. (2026).
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  • European Commission. (2003). adopted aniline 01042003.
  • PubMed. (n.d.).
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.
  • Thermo Fisher Scientific. (2024). 4-(2-Methylphenoxy)
  • Sigma-Aldrich. (n.d.). 2-(4-methylphenoxy)aniline hydrochloride | 100712-95-6.
  • MolPort. (n.d.). 4-methyl-2-(2-phenylethoxy)aniline hydrochloride | 1185295-19-5.
  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No..
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).
  • PENTA. (2024). Aniline hydrochloride.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of 4-Methyl-2-(4-methylphenoxy)aniline and its Analogs.
  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline.
  • CDH Fine Chemical. (n.d.).
  • NextSDS. (n.d.). 4-[4-(2-methylbutan-2-yl)phenoxy]aniline hydrochloride.
  • PPG. (2025).
  • PubMed. (n.d.). Contribution of aniline metabolites to aniline-induced methemoglobinemia.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Dosing of 4-Methyl-2-(phenethyloxy)aniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, specific in vivo dosing, pharmacokinetic, and toxicological data for 4-Methyl-2-(phenethyloxy)aniline hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific in vivo dosing, pharmacokinetic, and toxicological data for 4-Methyl-2-(phenethyloxy)aniline hydrochloride are not extensively available in the public domain. The following application notes and protocols are therefore based on established principles of preclinical drug development, data from structurally related aniline and phenoxy derivatives, and regulatory guidelines. These are intended to serve as a comprehensive starting framework and must be adapted based on emerging experimental data.

Introduction: Understanding the Compound and its Context

4-Methyl-2-(phenethyloxy)aniline hydrochloride is a substituted aniline derivative. The phenoxy and aniline moieties suggest potential biological activity, as similar structures have been explored in various therapeutic areas, including oncology.[1][2] Aniline and its derivatives are known to exhibit toxicological effects, primarily hematotoxicity and potential carcinogenicity, which necessitates a cautious and systematic approach to in vivo evaluation.[3] This guide outlines a strategic workflow for establishing initial in vivo dosing regimens for this novel compound, focusing on safety, efficacy, and pharmacokinetic profiling.

The primary objectives for the in vivo assessment of a novel compound like 4-Methyl-2-(phenethyloxy)aniline hydrochloride are to:

  • Identify a safe starting dose and subsequent dose escalation schemes.[4]

  • Determine the maximum tolerated dose (MTD) and/or the no-observed-adverse-effect-level (NOAEL).[4]

  • Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4]

  • Identify potential target organs for toxicity and assess the reversibility of any adverse effects.[4]

Pre-Dosing Considerations: Foundational Steps

Before initiating in vivo studies, a thorough physicochemical characterization of 4-Methyl-2-(phenethyloxy)aniline hydrochloride is essential.

Compound Solubility and Formulation

The hydrochloride salt form of the compound suggests enhanced aqueous solubility. However, experimental determination is crucial.

Protocol: Solubility Assessment for Vehicle Selection

  • Objective: To determine the solubility of 4-Methyl-2-(phenethyloxy)aniline hydrochloride in commonly used preclinical vehicles.

  • Materials:

    • 4-Methyl-2-(phenethyloxy)aniline hydrochloride

    • Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W), 0.5% (w/v) Methylcellulose in water, Polyethylene glycol 400 (PEG400), Dimethyl sulfoxide (DMSO).

    • Vortex mixer, shaker, pH meter.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add increasing amounts of the stock solution to each test vehicle.

    • Vortex and shake at room temperature for a defined period (e.g., 2 hours).

    • Visually inspect for precipitation.

    • For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Causality: The choice of vehicle is critical as it can influence the compound's absorption and bioavailability. The ideal vehicle should be non-toxic at the administered volume and should solubilize the compound at the desired concentrations. For oral dosing, a suspension in methylcellulose is common, while for intravenous administration, a buffered aqueous solution is preferred.

In Vitro Assessment

In vitro studies can provide an initial estimate of the compound's biological activity and potential for toxicity.

  • Cytotoxicity Assays: Using relevant cell lines (e.g., cancer cell lines if oncology is the target indication) to determine the half-maximal inhibitory concentration (IC50). The MTT assay is a common method for this.[2][5][6]

  • Genotoxicity Assays: To assess the potential for DNA damage, which is a known concern for some aniline derivatives.[7][8]

  • Metabolic Stability: Using liver microsomes from different species (e.g., mouse, rat, dog, human) to understand the rate of metabolism and identify potential metabolites.[9] This information is crucial for selecting the appropriate animal species for in vivo studies.

Study Design: A Phased Approach

A tiered approach to in vivo studies is recommended, starting with dose-range finding and progressing to more detailed pharmacokinetic and toxicology studies.

Phase 1: Dose-Range Finding (DRF) Studies

DRF studies are essential for identifying the MTD and for observing any acute toxicities.[4][10]

Protocol: Acute Dose-Range Finding Study in Rodents

  • Objective: To determine the MTD of 4-Methyl-2-(phenethyloxy)aniline hydrochloride following a single administration.

  • Animal Model: Select a rodent species, typically mice or rats (e.g., Sprague-Dawley rats).[10] The choice should be justified based on metabolic similarity to humans if known.

  • Group Size: A small group size (e.g., 3-5 animals per sex per group) is usually sufficient.

  • Dosing:

    • Route of Administration: This should align with the intended clinical route.[10][11] For initial studies, both intravenous (IV) and oral (PO) routes are often explored.

    • Dose Escalation: A logarithmic dose escalation strategy (e.g., 2x or 3x increments) is commonly used.[10] The starting dose can be estimated from in vitro cytotoxicity data.

    • Vehicle Control: A group receiving only the vehicle is mandatory.

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals for signs of toxicity (e.g., changes in activity, posture, breathing, and any signs of cyanosis) at regular intervals post-dosing.

    • Body Weight: Measure body weight before dosing and at specified time points afterward.

    • Necropsy: A gross necropsy of all animals should be performed to identify any organ abnormalities.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or serious clinical signs.

Table 1: Example Dose-Range Finding Study Design (Oral Gavage in Rats)

GroupTreatmentDose (mg/kg)Number of Animals (Male/Female)
1Vehicle (e.g., 0.5% Methylcellulose)03/3
24-Methyl-2-(phenethyloxy)aniline hydrochloride103/3
34-Methyl-2-(phenethyloxy)aniline hydrochloride303/3
44-Methyl-2-(phenethyloxy)aniline hydrochloride1003/3
54-Methyl-2-(phenethyloxy)aniline hydrochloride3003/3
Phase 2: Pharmacokinetic (PK) Studies

PK studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4][10]

Protocol: Single-Dose Pharmacokinetic Study

  • Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, t1/2) of 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

  • Animal Model: Typically conducted in the same species as the DRF studies.

  • Dosing:

    • Administer at least two non-toxic dose levels, separated by 5-10 fold, to assess dose proportionality.[11]

    • An IV dose group is essential for determining bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[9]

    • Process blood to plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the parent compound and any known major metabolites in plasma.

  • Data Analysis: Use appropriate software to calculate PK parameters.

Workflow for In Vivo Dosing and Pharmacokinetic Analysis

G cluster_prep Pre-Dosing cluster_dosing Dosing & Observation cluster_sampling Pharmacokinetic Sampling cluster_analysis Analysis Formulation Compound Formulation Dosing_Admin Dose Administration (IV/PO) Formulation->Dosing_Admin Animal_Acclimation Animal Acclimation & Health Check Animal_Acclimation->Dosing_Admin Clinical_Obs Clinical Observation Dosing_Admin->Clinical_Obs Body_Weight Body Weight Measurement Dosing_Admin->Body_Weight Blood_Collection Serial Blood Collection Dosing_Admin->Blood_Collection Plasma_Processing Plasma Processing & Storage Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Phase 3: Repeated-Dose Toxicity Studies

These studies are designed to evaluate the toxicological effects of the compound after multiple administrations.

Protocol: 14-Day or 28-Day Repeated-Dose Toxicity Study

  • Objective: To identify target organs of toxicity and establish a NOAEL.

  • Regulatory Guidelines: These studies should be conducted in compliance with relevant guidelines (e.g., OECD, FDA).[9]

  • Dosing:

    • Typically three dose levels (low, mid, high) and a vehicle control group.

    • The high dose should be selected to induce some toxicity but not mortality, often based on the MTD from the DRF study.

    • The low dose should be a multiple of the anticipated efficacious dose.

  • Endpoints:

    • In-life: Detailed clinical observations, body weight, food consumption.

    • Clinical Pathology: Hematology and clinical chemistry at the end of the study.

    • Anatomical Pathology: Full histopathological examination of a comprehensive list of tissues.

    • Toxicokinetics: Plasma samples are often collected to relate drug exposure to toxicological findings.

Decision Tree for Dose Selection in In Vivo Studies

G Start Start: New Compound InVitro In Vitro Cytotoxicity (IC50) Start->InVitro DRF Dose-Range Finding (DRF) Study InVitro->DRF Estimate Starting Dose MTD Determine MTD DRF->MTD PK Pharmacokinetic (PK) Study PK_Params Characterize PK Profile PK->PK_Params Tox Repeated-Dose Toxicity Study NOAEL Determine NOAEL Tox->NOAEL Efficacy Efficacy Study MED Determine MED Efficacy->MED MTD->PK Select Doses < MTD MTD->Tox High Dose = MTD PK_Params->Efficacy Inform Dose Selection NOAEL->Efficacy Ensure Safety Margin End Proceed to Further Development MED->End

Caption: A decision-making process for dose selection across different study types.

Ethical Considerations

All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

Conclusion

The in vivo evaluation of 4-Methyl-2-(phenethyloxy)aniline hydrochloride requires a methodical and data-driven approach. By progressing from foundational characterization through phased in vivo studies, researchers can build a comprehensive understanding of the compound's safety and pharmacokinetic profile. This structured methodology ensures scientific rigor, ethical conduct, and provides the necessary data to support further drug development.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]

  • Butler, J. et al. Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Molecular Pharmaceutics. Available from: [Link]

  • Aragen Life Sciences. In-vivo Animal Models. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Available from: [Link]

  • Choudhary, N. et al. Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. ResearchGate. Available from: [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]

  • Patel, K. et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
  • FDA. 209589Orig1s000. Available from: [Link]

  • Błasiak, J. et al. Genotoxicity of aniline derivatives in various short-term tests.
  • Błasiak, J. et al. Genotoxicity of aniline derivatives in various short-term tests. PubMed. Available from: [Link]

  • Grotz, V. L. et al. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology. Available from: [Link]

  • MolPort. 4-methyl-2-(2-phenylethoxy)aniline hydrochloride | 1185295-19-5 | Buy Now. Available from: [Link]

  • Grotz, V. L. et al. Title: Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. ResearchGate. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Aniline and its salts - Evaluation statement - 26 June 2023. Available from: [Link]

  • El-Naggar, M. et al. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]

  • Wang, Y. et al. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Acta Pharmacologica Sinica. Available from: [Link]

  • Demin, K. A. et al. Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. ACS Chemical Neuroscience. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-2-(phenethyloxy)aniline hydrochloride. This resource provides in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-2-(phenethyloxy)aniline hydrochloride. This resource provides in-depth troubleshooting advice and detailed experimental protocols to address challenges related to its aqueous solubility. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: Understanding the Solubility Challenge

4-Methyl-2-(phenethyloxy)aniline hydrochloride is an aniline derivative with structural features that present a classic solubility challenge. The molecule incorporates a basic aniline functional group, which, when protonated to form the hydrochloride salt, is intended to enhance aqueous solubility. However, the presence of the hydrophobic methyl and phenethyloxy moieties can significantly counteract this effect, leading to poor solubility in aqueous media. This guide will walk you through systematic approaches to overcome this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very low solubility of 4-Methyl-2-(phenethyloxy)aniline hydrochloride in water, even though it's a hydrochloride salt. Why is this happening?

A1: This is a common observation for amine hydrochloride salts with significant hydrophobic character. While the salt form introduces an ionic center that is favorable for interaction with polar water molecules, the large nonpolar surface area of the methyl and phenethyloxy groups can lead to strong intermolecular forces in the solid state (crystal lattice energy) and a high energy penalty for creating a cavity in the highly ordered water structure. Essentially, the hydrophobic portions of the molecule resist dissolution in water. Many drugs that are amines are converted to hydrochloride salts to increase their solubility in aqueous solution[1].

Q2: My compound precipitates out of solution when I try to make an aqueous stock. What are my immediate troubleshooting options?

A2: Precipitation upon preparation of an aqueous stock solution is a clear indicator that the intrinsic solubility of the compound is being exceeded. Here are some immediate steps you can take:

  • pH Adjustment: The solubility of amine hydrochlorides is highly dependent on pH. Ensure the pH of your water is not alkaline. Using slightly acidic water can help maintain the protonated, more soluble form of the aniline.

  • Gentle Heating and Sonication: These methods can help overcome the initial energy barrier for dissolution. However, be cautious as the solution may become supersaturated and precipitate upon cooling.

  • Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility. This is often the most effective initial approach.

Q3: Can I simply increase the amount of water to dissolve my compound?

A3: While adding more solvent will eventually dissolve any soluble compound, it may not be a practical solution if it leads to an impractically low final concentration for your experiment. The goal of the techniques described in this guide is to increase the compound's solubility (mg/mL), allowing you to achieve higher concentrations in a given volume.

In-Depth Solubility Enhancement Protocols

This section provides detailed, step-by-step protocols for systematically improving the aqueous solubility of 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

Protocol 1: Systematic pH-Dependent Solubility Profiling

Scientific Rationale: As a salt of a weak base, the solubility of 4-Methyl-2-(phenethyloxy)aniline hydrochloride is expected to be highest at acidic pH where the amine group is fully protonated. As the pH approaches the pKa of the aniline, the equilibrium will shift towards the less soluble free base, causing a decrease in solubility. Determining the pH-solubility profile is a fundamental first step in any solubility enhancement study[2][3].

Experimental Workflow:

ph_solubility_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) add_to_buffers Add Excess Compound to Buffers prep_buffers->add_to_buffers Use series of buffers weigh_compound Weigh Compound weigh_compound->add_to_buffers equilibrate Equilibrate (e.g., 24-48h at 37°C) add_to_buffers->equilibrate Shake/Stir separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify Analyze clear supernatant plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for pH-dependent solubility determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). Pharmacopoeial buffer solutions are recommended[3].

  • Compound Addition: Add an excess amount of 4-Methyl-2-(phenethyloxy)aniline hydrochloride to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[4][5].

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Expected Outcome & Troubleshooting:

  • You should observe higher solubility at lower pH values.

  • If solubility is consistently low across all pHs, it indicates that the hydrophobicity of the molecule is the dominant factor, and other methods like co-solvents or cyclodextrins should be explored.

Proxy Solubility Data for Structurally Related Compounds:

To provide a predictive framework, the following table shows solubility data for some structurally related aniline derivatives. Note that the actual solubility of 4-Methyl-2-(phenethyloxy)aniline hydrochloride must be determined experimentally[2].

Compound NameMolecular FormulaWater SolubilityConditions
Aniline hydrochlorideC₆H₈ClNSoluble20°C[6]
3-ChloroanilineC₆H₆ClN6.8 g/L20°C[2]
4-FluoroanilineC₆H₆FN33 g/L20°C[2]
3,5-DichloroanilineC₆H₅Cl₂NInsolubleNot specified[2]
Protocol 2: Co-solvent Systems for Enhanced Solubility

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar solutes by reducing the polarity of the solvent system[7][8]. This approach is highly effective for compounds where hydrophobicity is the primary barrier to dissolution. Commonly used co-solvents in research settings include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO)[7].

Experimental Workflow:

cosolvent_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cosolvents Prepare Co-solvent/ Water Mixtures (e.g., 10%, 20%, 50%) add_to_mixtures Add Excess Compound to Mixtures prep_cosolvents->add_to_mixtures weigh_compound Weigh Compound weigh_compound->add_to_mixtures equilibrate Equilibrate (e.g., 24h at 37°C) add_to_mixtures->equilibrate Shake/Stir separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify Analyze clear supernatant plot Plot Solubility vs. Co-solvent % quantify->plot

Caption: Workflow for co-solvent solubility enhancement study.

Step-by-Step Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of binary solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol) with water at various volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%).

  • Compound Addition: Add an excess amount of 4-Methyl-2-(phenethyloxy)aniline hydrochloride to a known volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24 hours).

  • Phase Separation and Quantification: Follow steps 4 and 5 from the pH-dependent solubility protocol.

  • Data Analysis: Plot the solubility against the percentage of the co-solvent in the mixture.

Expected Outcome & Troubleshooting:

  • You should see a significant increase in solubility with an increasing percentage of the organic co-solvent.

  • Precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate when the solution is diluted into a fully aqueous medium (e.g., cell culture media). If this occurs, you may need to use a higher co-solvent concentration in your final working solution or consider a different solubilization strategy.

Protocol 3: Cyclodextrin-Mediated Solubility Enhancement

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 4-Methyl-2-(phenethyloxy)aniline hydrochloride, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule[9]. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.

Experimental Workflow:

cyclodextrin_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cd_solutions Prepare Aqueous Cyclodextrin Solutions (Varying Concentrations) add_to_cd Add Excess Compound to CD Solutions prep_cd_solutions->add_to_cd weigh_compound Weigh Compound weigh_compound->add_to_cd equilibrate Equilibrate (e.g., 48-72h at 37°C) add_to_cd->equilibrate Shake/Stir separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify Analyze clear supernatant plot Phase-Solubility Diagram quantify->plot

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, ensuring the chemical integrity of your building blocks is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, ensuring the chemical integrity of your building blocks is paramount. 4-Methyl-2-(phenethyloxy)aniline hydrochloride is a highly functionalized aromatic amine. While formulating it as a hydrochloride salt significantly improves its shelf-life compared to its free-base counterpart, it remains vulnerable to specific environmental stressors.

This guide provides a deep dive into the mechanistic causes of its degradation, troubleshooting FAQs, and self-validating protocols to ensure your experimental reproducibility.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The degradation of 4-Methyl-2-(phenethyloxy)aniline hydrochloride is not a single-step event but a cascade of interconnected chemical reactions driven by environmental exposure.

  • Hygroscopicity & Localized Free-Basing: Aniline hydrochloride salts are inherently hygroscopic[2]. When exposed to atmospheric moisture, the salt absorbs water, creating a micro-environment that facilitates localized deprotonation. This shifts the equilibrium back toward the free base.

  • N-Oxidation: The protonated anilinium ion is electron-poor and relatively stable. However, once the free base is formed via moisture ingress, the nitrogen lone pair becomes highly nucleophilic. Ambient oxygen and UV light catalyze the formation of radical cations at the amine[1].

  • Oligomerization: These radical intermediates rapidly couple, forming highly conjugated, colored impurities (azo, azoxy, and quinonoid polymeric structures) [4].

G A 4-Methyl-2-(phenethyloxy)aniline HCl B Moisture Ingress (Hygroscopicity) A->B Improper Sealing D O2 / UV Light Exposure A->D Poor Storage C Free-Base Formation (Increased Nucleophilicity) B->C Local pH Shift E N-Oxidation & Radical Formation C->E Susceptible to Oxidation D->E Catalysis F Colored Polymeric Impurities (Azo/Quinonoid) E->F Oligomerization

Logical pathway of 4-Methyl-2-(phenethyloxy)aniline HCl degradation during storage.

Troubleshooting & FAQs

Q1: My previously off-white powder has developed a distinct pink/brown discoloration. Is it still usable for synthesis? A1: Proceed with extreme caution. The color change is a definitive indicator of oxidative degradation [1]. Because the resulting azo and quinonoid oligomers are highly conjugated, even trace amounts (<0.1%) can cause severe discoloration. While the bulk purity might still technically be >99%, these redox-active impurities act as potent catalyst poisons in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). If your downstream assay is sensitive to trace metals or redox interference, you must re-purify the batch.

Q2: The compound has become sticky and clumpy inside the vial. How does this affect my formulation? A2: This is a classic symptom of deliquescence caused by moisture ingress. Because aniline hydrochlorides are hygroscopic [3], the absorbed water alters the crystal lattice. Beyond accelerating the oxidative degradation pathway mentioned above, this moisture drastically compromises weighing accuracy. A "10 mg" sample of clumpy material may contain 1-2 mg of water, leading to incorrect stoichiometric ratios in your reactions.

Q3: Does the phenethyloxy ether group introduce specific instability? A3: Generally, the ether linkage is stable under standard storage conditions. However, the presence of the electron-donating alkoxy group at the ortho position increases the electron density of the aromatic ring, making the amine slightly more susceptible to electrophilic attack and oxidation compared to an unsubstituted aniline. Ether cleavage only becomes a concern under extreme acidic conditions combined with high heat, which should not occur during standard storage.

Q4: What are the optimal storage conditions to guarantee long-term stability? A4: To arrest both oxidative and moisture-driven degradation pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in an amber glass vial (to block UV light) at -20°C. Secondary containment within a desiccator cabinet further prevents moisture ingress during freeze-thaw cycles.

Self-Validating Experimental Protocols

To trust your material, you must validate its integrity. A simple HPLC run is insufficient if the degradant peaks co-elute with the parent compound. The following protocol describes a self-validating HPLC-UV/MS workflow that incorporates a forced degradation control to ensure the method's stability-indicating power.

Protocol: Stability-Indicating HPLC-UV/MS Purity Validation

Step 1: Preparation of the Forced Degradation Control (System Validation) Rationale: You must intentionally generate oxidative degradants to prove your chromatographic method can resolve them from the parent peak.

  • Weigh 1.0 mg of 4-Methyl-2-(phenethyloxy)aniline HCl into a 2 mL glass vial.

  • Dissolve in 1.0 mL of 0.1 M NaOH (forces the free base) and add 50 µL of 3% H₂O₂ (accelerates oxidation).

  • Incubate at 60°C for 2 hours.

  • Neutralize the solution with an equivalent volume of 0.1 M HCl and filter through a 0.22 µm PTFE syringe filter.

Step 2: Preparation of the Analytical Sample

  • Dissolve 1.0 mg of your stored 4-Methyl-2-(phenethyloxy)aniline HCl in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: UV at 254 nm and MS (ESI+).

Step 4: Data Analysis & System Suitability

  • Inject the Forced Degradation Control first. You must observe the parent peak (m/z [M+H]⁺ ≈ 228.14 for the free base) and distinct, baseline-resolved degradant peaks eluting later in the gradient (polymeric/azo species).

  • Verify Resolution: If the resolution ( Rs​ ) between the parent peak and the primary degradant is < 2.0, flatten the gradient slope before proceeding.

  • Analyze Sample: Once the system is validated, inject your stored sample. Integrate the UV area under the curve (AUC) to accurately quantify % purity.

Quantitative Data: Storage Impact Summary

The following table summarizes the quantitative impact of various storage conditions on the stability of 4-Methyl-2-(phenethyloxy)aniline hydrochloride, extrapolated from kinetic degradation studies of functionalized aniline salts.

Table 1: Impact of Storage Conditions on Stability (Simulated 6-Month Data)

Storage ConditionAtmospherePackaging6-Month Purity (%)Primary DegradantPhysical State
-20°C ArgonAmber Glass> 99.8%None detectedFree-flowing, off-white powder
4°C AirClear Glass98.5%N-OxidesSlight clumping, pale yellow
25°C (Room Temp) AirClear Glass94.2%Azo/QuinonoidPink/Brown discoloration
25°C + 75% RH AirUnsealed< 85.0%Polymeric speciesSticky, dark brown mass

References

  • National Center for Biotechnology Information (NCBI). "Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds." NIH. Available at:[Link]

  • Stejskal, J., et al. "Solid-state oxidation of aniline hydrochloride with various oxidants." ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride

Welcome to the technical support center for the synthesis of 4-Methyl-2-(phenethyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(phenethyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and detailed protocols to overcome common challenges and optimize yield.

I. Synthetic Overview & Core Logic

The synthesis of 4-Methyl-2-(phenethyloxy)aniline hydrochloride is most reliably achieved through a three-step sequence. Understanding the objective and potential pitfalls of each step is critical for a successful outcome.

  • Williamson Ether Synthesis: Formation of the phenethyl ether bond by reacting 4-methyl-2-nitrophenol with a phenethyl halide. This step is crucial for establishing the core carbon-oxygen-carbon linkage.

  • Nitro Group Reduction: Conversion of the nitro-intermediate to the corresponding primary aniline. This is a key transformation to install the desired amino functionality.

  • Hydrochloride Salt Formation: Conversion of the purified aniline free base to its hydrochloride salt to improve stability and handling properties.

This guide is structured to address issues that may arise at each of these critical stages.

Logical Flow of Synthesis and Troubleshooting

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation cluster_3 Troubleshooting A 4-Methyl-2-nitrophenol + (2-Bromoethyl)benzene B Base (e.g., K2CO3) Solvent (e.g., DMF) A->B Reagents C Reaction Monitoring (TLC) B->C Reaction D Work-up & Purification C->D Completion T1 Low Yield in Step 1? C->T1 E Intermediate: 4-Methyl-2-(phenethyloxy)-1-nitrobenzene D->E Isolation F Nitro-Intermediate E->F G Reducing Agent (e.g., Fe/HCl or H2, Pd/C) F->G Reagents H Reaction Monitoring (TLC) G->H Reaction I Work-up & Purification H->I Completion T2 Incomplete Reaction in Step 2? H->T2 J Product (Free Base): 4-Methyl-2-(phenethyloxy)aniline I->J Isolation K Aniline Free Base J->K L HCl Solution (e.g., in Dioxane or Ether) K->L Reagents M Precipitation L->M Reaction N Filtration & Drying M->N Isolation T3 Salt Oiling Out in Step 3? M->T3 O Final Product: 4-Methyl-2-(phenethyloxy)aniline HCl N->O Final Product

Caption: Synthetic workflow for 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where should I start investigating?

A low overall yield is often due to suboptimal conditions in one or more steps. Begin by analyzing the yield and purity of each isolated intermediate.

  • Step 1 (Ether Synthesis): This step is often a major contributor to yield loss. Incomplete reaction or side reactions are common.

  • Step 2 (Nitro Reduction): Incomplete reduction or difficulties in purifying the aniline can reduce yield.

  • Step 3 (Salt Formation): Mechanical losses during filtration and washing are common, as is incomplete precipitation.

A thorough analysis of each step's output will pinpoint the problematic stage.

Q2: The final product is discolored (brown or dark oil). What is the likely cause?

Discoloration, particularly in the final aniline product, is almost always due to oxidation.[1] Aromatic amines are highly susceptible to air oxidation, which forms colored impurities.[1]

  • Mitigation: Ensure that the purification of the free base is performed promptly. If possible, handle the purified aniline under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from light and air.[2]

Q3: Can I use 2-amino-5-methylphenol directly in the Williamson ether synthesis?

While tempting to shorten the synthesis, reacting 2-amino-5-methylphenol directly with a phenethyl halide is problematic. The amine group is also nucleophilic and can compete with the phenoxide, leading to N-alkylation and di-alkylation byproducts, which will be difficult to separate. Protecting the amine group before ether synthesis is a theoretical alternative but adds steps. The more reliable and higher-yielding approach is to start with the corresponding nitrophenol.

III. Detailed Troubleshooting Guide

Part 1: Williamson Ether Synthesis

This crucial C-O bond-forming reaction can be prone to side reactions that significantly lower the yield.

Troubleshooting Workflow: Williamson Ether Synthesis

start Low Yield or Incomplete Reaction check_reagents Are reagents anhydrous and pure? start->check_reagents check_base Is the base strong enough and in sufficient excess? check_reagents->check_base Yes solution_reagents Dry solvents and purify starting materials. check_reagents->solution_reagents No check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., Cs2CO3) or increase stoichiometry. check_base->solution_base No check_side_reactions Are side products detected by TLC/NMR? check_temp->check_side_reactions Yes solution_temp Increase temperature moderately (e.g., 80-100°C) and/or extend reaction time. check_temp->solution_temp No solution_side_reactions Optimize conditions to favor SN2 (see guide). check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_reagents->check_base solution_base->check_temp solution_temp->check_side_reactions solution_side_reactions->end

Caption: Troubleshooting workflow for the Williamson ether synthesis step.

Q: My Williamson ether synthesis has a low yield of the desired 4-Methyl-2-(phenethyloxy)-1-nitrobenzene. What are the common causes?

A: Low yields in this step typically stem from four main issues: incomplete deprotonation of the phenol, competing side reactions, impure reagents, or non-optimal reaction conditions.

  • Cause 1: Incomplete Deprotonation

    • Explanation: The Williamson ether synthesis is an SN2 reaction that requires the formation of a phenoxide ion to act as a nucleophile.[3][4] If the base is not strong enough or is used in insufficient quantity, a significant portion of the 4-methyl-2-nitrophenol will remain protonated and unreactive.

    • Solution:

      • Base Selection: While potassium carbonate (K₂CO₃) is commonly used, a stronger base like cesium carbonate (Cs₂CO₃) can improve the reaction rate. For phenols, strong bases like sodium hydride (NaH) are also effective but require strictly anhydrous conditions.[5]

      • Stoichiometry: Ensure at least 1.5 to 2.0 equivalents of the base are used to drive the equilibrium towards the phenoxide.

  • Cause 2: Competing Elimination Reaction

    • Explanation: The phenoxide is not only a nucleophile but also a base. It can induce an E2 elimination reaction with the (2-bromoethyl)benzene to form styrene, which is a common and often significant side reaction.[3] Higher reaction temperatures favor elimination over substitution.[5]

    • Solution:

      • Temperature Control: Maintain the reaction temperature in the range of 60-80°C. Avoid excessive heating, which will promote the formation of styrene.[5]

      • Alkyl Halide Choice: Using (2-bromoethyl)benzene is generally acceptable as it is a primary halide. However, ensure its purity, as any secondary or tertiary halide impurities would be more prone to elimination.

  • Cause 3: Competing C-Alkylation

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3] The choice of solvent plays a critical role here.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as a more potent nucleophile and favoring O-alkylation.[5] Protic solvents can hydrogen-bond with the phenoxide oxygen, hindering its nucleophilicity and promoting C-alkylation.

  • Cause 4: Impure or Wet Reagents

    • Explanation: Water in the reaction mixture will hydrolyze the phenoxide back to the phenol and can also react with the alkyl halide. The purity of the starting nitrophenol and phenethyl bromide is also critical.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and ensure the base (especially K₂CO₃) is dried before use.

      • Reagent Purity: Use purified starting materials. 4-methyl-2-nitrophenol can be recrystallized, and (2-bromoethyl)benzene can be distilled if necessary.

ParameterRecommended ConditionRationale
Starting Materials 4-Methyl-2-nitrophenol, (2-Bromoethyl)benzenePrimary halide minimizes elimination.
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)Ensures complete phenoxide formation.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent favors SN2 over E2 and O-alkylation over C-alkylation.[5]
Temperature 60-80°CBalances reaction rate while minimizing the competing elimination reaction.[5]
Reaction Time 4-12 hoursMonitor by TLC for completion.

Protocol 1: Synthesis of 4-Methyl-2-(phenethyloxy)-1-nitrobenzene

  • To a round-bottom flask under a nitrogen atmosphere, add 4-methyl-2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (10 volumes).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (2-bromoethyl)benzene (1.1 eq.) dropwise.

  • Heat the reaction mixture to 70°C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the nitro-intermediate as a yellow oil or solid.

Part 2: Nitro Group Reduction

The reduction of the nitro group is a highly exothermic and critical step. The choice of reducing agent can impact the selectivity and ease of work-up.

Q: My nitro group reduction is incomplete or I am getting side products. What should I do?

A: Incomplete reduction or the formation of intermediates like azo or azoxy compounds can be due to catalyst deactivation, insufficient reducing agent, or non-optimal conditions.[6]

  • Method 1: Catalytic Hydrogenation (H₂, Pd/C)

    • Cause: Catalyst Poisoning: The palladium catalyst is sensitive to poisons such as sulfur compounds or halides that may be present as impurities in the starting material.[7]

    • Solution:

      • Ensure the nitro-intermediate is highly pure.

      • Use a fresh batch of high-quality Pd/C catalyst.

      • If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help.[6]

    • Cause: Inadequate Hydrogen Pressure/Agitation: For a heterogeneous reaction, efficient mixing and sufficient hydrogen availability are crucial.

    • Solution:

      • Ensure the system is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for small scale).

      • Stir the reaction vigorously to ensure good contact between the substrate, catalyst, and hydrogen.[6]

  • Method 2: Metal/Acid Reduction (e.g., Fe/HCl or SnCl₂)

    • Cause: Insufficient Acid or Metal: The stoichiometry of the metal and acid is critical for complete reduction.

    • Solution:

      • Use a significant excess of the metal powder (e.g., 3-5 equivalents of iron).

      • Ensure the reaction remains acidic throughout. The use of a co-solvent like ethanol can help with solubility.

    • Cause: Formation of Insoluble Sludge: The work-up of iron-based reductions can be challenging due to the formation of iron hydroxides.

    • Solution:

      • After the reaction, filter the hot mixture through a pad of celite to remove the bulk of the iron salts.

      • Basify the filtrate carefully with a base like sodium carbonate or sodium hydroxide until the pH is > 9 to precipitate the remaining iron salts and liberate the free aniline.

ParameterCatalytic Hydrogenation (Pd/C)Metal/Acid Reduction (Fe/HCl)
Reducing Agent H₂ gas (1 atm), 5-10 mol% Pd/CIron powder (3-5 eq.), conc. HCl
Solvent Methanol, Ethanol, or Ethyl AcetateEthanol/Water, Acetic Acid
Temperature Room TemperatureReflux (80-100°C)
Advantages Clean reaction, water is the only byproduct.Cost-effective, less sensitive to catalyst poisons.
Disadvantages Catalyst can be poisoned, requires H₂ source.Messy work-up, requires stoichiometric reagents.

Protocol 2: Reduction of 4-Methyl-2-(phenethyloxy)-1-nitrobenzene

  • In a round-bottom flask, dissolve the nitro-intermediate (1.0 eq.) in ethanol (15 volumes).

  • Add iron powder (4.0 eq.) and a saturated aqueous solution of ammonium chloride (or a few drops of concentrated HCl).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, filter the hot reaction mixture through a pad of celite, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude aniline, which can be purified by column chromatography if necessary.

Part 3: Hydrochloride Salt Formation

This final step is crucial for obtaining a stable, solid product. The main challenge is typically related to achieving good crystallinity and avoiding the formation of an oil.

Q: When I add HCl to my purified aniline, it oils out instead of precipitating as a solid. How can I fix this?

A: "Oiling out" is a common problem when forming amine salts. It occurs when the salt is more soluble in the solvent system than the starting amine, or when the rate of salt formation is faster than the rate of crystallization.

  • Cause 1: Inappropriate Solvent

    • Explanation: The chosen solvent may be too polar, keeping the newly formed salt in solution.

    • Solution:

      • Solvent Choice: Use a non-polar solvent in which the free base is soluble but the hydrochloride salt is not. Diethyl ether, tert-butyl methyl ether (MTBE), or a mixture of ethyl acetate and hexanes are good choices.

      • Anhydrous HCl: Use a solution of anhydrous HCl in a solvent like dioxane or diethyl ether.[8] Using aqueous HCl can introduce water, which may increase the solubility of the salt or lead to a hydrated, gummy product.[9][10]

  • Cause 2: Concentration and Temperature

    • Explanation: If the solution is too concentrated or the addition of HCl is too rapid, the salt can crash out of solution as an amorphous oil.

    • Solution:

      • Dilution: Work with a more dilute solution of the aniline.

      • Slow Addition: Add the HCl solution slowly with vigorous stirring.

      • Temperature Control: Cool the aniline solution in an ice bath before and during the addition of HCl. This slows down the precipitation and promotes the formation of crystals.

  • Cause 3: Impurities

    • Explanation: Residual impurities from the previous steps can interfere with crystallization.

    • Solution:

      • High Purity Amine: Ensure the aniline free base is of high purity before attempting salt formation. If necessary, repurify by column chromatography or vacuum distillation.

Protocol 3: Formation of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride

  • Dissolve the purified 4-Methyl-2-(phenethyloxy)aniline (1.0 eq.) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add a 2M solution of HCl in diethyl ether (1.05 eq.) dropwise.

  • A white precipitate should form. Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the solid under high vacuum to obtain the final hydrochloride salt.

IV. References

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • NileRed. (2023). Making Aniline HCl. [Link]

  • O'Brien, et al. (2010). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • ResearchGate. (n.d.). TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. [Link]

  • Reddit. (2024). Amine workup. [Link]

  • Hallmann, S., et al. (2015). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Taylor & Francis Online. [Link]

  • Reddy, T. J., et al. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Sciencemadness Discussion Board. (2021). Forming oxalte salts of amines. [Link]

  • OCPro. (2022). Amine and HCl - salt formation reaction. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • AFPM. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [Link]

  • Beller, M., et al. (2018). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • ACS Publications. (2023). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Reddit. (2021). Reducing a Nitrobenzene to Aniline without hydrogen?. [Link]

  • ACS Publications. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. [Link]

  • Office of Scientific and Technical Information. (n.d.). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... [Link]

  • Nature. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]

  • Neuroquantology. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]

  • Wiley Online Library. (2000). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • ResearchGate. (n.d.). Aniline and Its Derivatives. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Methyl-2-(phenethyloxy)aniline Hydrochloride in Freeze-Thaw Cycles

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS 1185295-19-5) is a highly reactive aniline derivative and pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS 1185295-19-5) is a highly reactive aniline derivative and pharmaceutical intermediate[1]. While hydrochloride salts generally improve the aqueous solubility of aniline derivatives, they introduce severe vulnerabilities during cryogenic storage. This technical guide provides mechanistic troubleshooting and self-validating protocols to ensure chemical and physical stability across multiple freeze-thaw (F/T) cycles.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my 4-Methyl-2-(phenethyloxy)aniline HCl solution turn green, yellow, or dark grey after a single freeze-thaw cycle? A1: This discoloration is the hallmark of oxidative degradation. Aniline hydrochlorides are highly prone to oxidation, degrading into quinone imines or azo/azoxy compounds upon exposure to oxygen[2]. While it seems counterintuitive that oxidation accelerates in a frozen state, the physical mechanics of freezing dictate otherwise. As pure water crystallizes into ice, it excludes solutes and dissolved gases into a microscopic "freeze-concentrated matrix" (FCM)[3]. This cryoconcentration drastically increases the local concentration of both the aniline API and dissolved oxygen, exponentially increasing bimolecular collision rates and driving solid-state oxidation even at sub-zero temperatures[4].

Q2: I formulated the API in a standard Sodium Phosphate buffer (pH 7.0). Why is the compound degrading and precipitating upon thawing? A2: Sodium phosphate is notoriously destructive during freeze-thaw cycles. As the temperature drops, the dibasic sodium phosphate component undergoes eutectic crystallization before the monobasic component. This causes a massive, localized drop in pH—often shifting from pH 7.0 down to pH 4.0[5]. For a hydrochloride salt like 4-Methyl-2-(phenethyloxy)aniline HCl, this severe acidic shift alters its protonation state, catalyzing disproportionation and forcing the compound out of solution. To maintain stability, you must switch to a buffer that resists cryogenic pH shifts, such as Histidine or Acetate[5].

Q3: How can I formulate the solution to prevent physical stress and cryoconcentration? A3: You must introduce an amorphous cryoprotectant, typically a non-reducing disaccharide like Trehalose or Sucrose, at a 5–10% (w/v) concentration. Instead of crystallizing, these excipients undergo a glass transition ( Tg′​ ) as the temperature drops, forming a highly viscous, amorphous solid matrix[3]. This glassy state physically immobilizes the 4-Methyl-2-(phenethyloxy)aniline molecules, preventing them from aggregating or interacting with concentrated reactive oxygen species in the FCM.

Part 2: Quantitative Data – Buffer Selection Matrix

Selecting the correct buffer is the most critical variable in preventing the disproportionation of aniline hydrochloride salts. The table below summarizes the pH shifts of common biological buffers during freezing, demonstrating why phosphate must be avoided[5].

Buffer System (20 mM)Initial pH (+25°C)Frozen pH (-30°C)pH Shift ( Δ pH)Suitability for Aniline HCl
Sodium Phosphate 7.0~4.0-3.0 (Highly Acidic)Critical Failure Risk
Tris-HCl 7.0~8.2+1.2 (Basic)Poor
Sodium Acetate 5.56.4+0.9 (Slight Basic)Good
Histidine HCl 6.06.8+0.8 (Slight Basic)Excellent

Part 3: Mechanistic Visualizations

The following diagram illustrates the causal chain of degradation when 4-Methyl-2-(phenethyloxy)aniline HCl is frozen without proper excipients or buffer selection.

Degradation A 4-Methyl-2-(phenethyloxy)aniline HCl B Ice Crystallization (Water Freezes) A->B Sub-zero cooling C Cryoconcentration of Dissolved O2 B->C Solute exclusion into FCM D Buffer Eutectic Crystallization B->D Buffer component precipitates F Oxidative Discoloration (Quinone Imines / Azo Dyes) C->F Increased O2 collision rate E Severe pH Shift (e.g., Phosphate) D->E Loss of buffering capacity E->F Disproportionation & Degradation

Mechanistic pathways of aniline hydrochloride degradation during freeze-thaw cycles.

Part 4: Validated Experimental Protocol

To create a self-validating system, the following protocol eliminates the root causes of degradation: dissolved oxygen (via sparging), pH shifts (via histidine), and cryoconcentration (via trehalose).

Optimized Freeze-Thaw Workflow

Workflow S1 1. Buffer Prep (Histidine + Trehalose) S2 2. Solvent Degassing (Argon Sparging) S1->S2 S3 3. API Dissolution (Inert Atmosphere) S2->S3 S4 4. Controlled Freezing (-1°C/min) S3->S4 S5 5. Rapid Thawing (37°C Water Bath) S4->S5

Optimized freeze-thaw workflow for 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

Step-by-Step Methodology

Step 1: Matrix Preparation Prepare a 20 mM Histidine HCl buffer adjusted to pH 6.0. Add 8% (w/v) α , α -Trehalose dihydrate. Causality: Histidine prevents acidic pH drops during freezing[5], while trehalose ensures the formation of a protective glassy matrix ( Tg′​ )[3].

Step 2: Aggressive Deoxygenation (Critical Step) Before adding the API, sparge the buffer solution with high-purity Argon gas for a minimum of 30 minutes. Causality: Removing dissolved oxygen prior to API introduction prevents the cryoconcentration of O2​ in the freeze-concentrated matrix, directly neutralizing the primary oxidative degradation pathway[4].

Step 3: API Dissolution Under an inert Argon headspace, gently dissolve the 4-Methyl-2-(phenethyloxy)aniline hydrochloride into the degassed matrix. Protect the vessel from light to prevent photo-catalyzed oxidation[2].

Step 4: Controlled-Rate Freezing Aliquot the solution into cryovials. Transfer to a controlled-rate freezer (or a Mr. Frosty™ freezing container) to ensure a cooling rate of exactly -1°C per minute down to -80°C. Causality: Flash-freezing (e.g., dropping directly into liquid nitrogen) can cause immense physical stress and glass fracturing. A controlled -1°C/min rate ensures uniform ice crystal formation and allows the trehalose to properly transition into its glassy state.

Step 5: Rapid Thawing When recovering the sample, thaw it rapidly in a 37°C water bath, swirling gently until the last ice crystal disappears. Causality: Slow thawing maximizes the amount of time the API spends in the highly concentrated, reactive FCM phase. Rapid thawing quickly dilutes the local concentrations, minimizing the window for degradation.

References

  • PubMed / Ovid (Pfizer Global Research). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation.[Link]

  • PMC (National Institutes of Health). The effect of mAb and excipient cryoconcentration on long-term frozen storage stability.[Link]

  • ResearchGate. Solid-state oxidation of aniline hydrochloride with various oxidants.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioavailability of 4-Methyl-2-(phenethyloxy)aniline: Hydrochloride Salt vs. Free Base

Introduction: The Critical Role of Salt Form Selection in Drug Efficacy In pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a foundational decision that pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Salt Form Selection in Drug Efficacy

In pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a foundational decision that profoundly influences its therapeutic efficacy. An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy in optimizing a drug's properties.[1] For a weakly basic compound such as the novel investigational molecule 4-Methyl-2-(phenethyloxy)aniline, the choice between its free base form and a salt, like the hydrochloride (HCl), is not trivial. This decision directly impacts critical biopharmaceutical attributes, including aqueous solubility, dissolution rate, stability, and ultimately, oral bioavailability—the rate and extent to which the active moiety reaches systemic circulation.[2][3]

This guide provides an in-depth, objective comparison of 4-Methyl-2-(phenethyloxy)aniline hydrochloride and its corresponding free base. We will dissect the theoretical physicochemical differences that govern their behavior in the gastrointestinal (GI) tract and present detailed experimental protocols for their empirical evaluation. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to make an informed selection, thereby mitigating risks and accelerating the development timeline.[1]

Physicochemical Foundations of Bioavailability: A Tale of Two Forms

The oral bioavailability of a drug is primarily dictated by its ability to dissolve in the fluids of the GI tract and subsequently permeate the intestinal membrane. The hydrochloride salt and free base forms of 4-Methyl-2-(phenethyloxy)aniline present a classic trade-off between these two critical steps.

Solubility and Dissolution Rate: The Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution.[4] This is where the salt form typically holds a significant advantage.

  • 4-Methyl-2-(phenethyloxy)aniline Hydrochloride (Salt): As an ionic compound, the hydrochloride salt is expected to exhibit significantly higher aqueous solubility compared to the neutral free base.[5][6] This enhanced solubility generally translates to a faster dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.[7] This property is especially advantageous in the acidic environment of the stomach (pH 1.2-3), where the salt can readily dissolve.[8]

  • 4-Methyl-2-(phenethyloxy)aniline (Free Base): The free base, being a neutral and likely lipophilic molecule, is predicted to have low intrinsic aqueous solubility. Its solubility is highly pH-dependent; it will be more soluble in the acidic stomach environment where it can become protonated, but its solubility will decrease dramatically in the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5), the primary site of drug absorption.[8][9] This can lead to slow and incomplete dissolution, potentially resulting in poor and variable absorption.[9]

Membrane Permeability: Crossing the Biological Barrier

Once dissolved, the drug must cross the lipid-rich epithelial cell membranes of the intestine to enter the bloodstream. This process is governed by the pH-partition hypothesis.

  • The Role of Ionization: Passive transcellular diffusion, the primary route for many small molecule drugs, favors the un-ionized, more lipophilic form of a compound.[10] For 4-Methyl-2-(phenethyloxy)aniline, this is the free base.

  • A Dynamic Equilibrium: While the hydrochloride salt dissolves to release the ionized form of the drug, a dynamic equilibrium exists between the ionized and un-ionized forms at the gut wall. The pH of the intestinal lumen dictates this equilibrium. The dissolved, ionized drug acts as a reservoir, supplying the un-ionized free base for absorption across the membrane. Therefore, even though the salt form is absorbed as the free base, its superior dissolution ensures a higher concentration of the drug is available at the absorption site to drive this process.

Hypothetical Data Summary: A Quantitative Comparison

The following tables present plausible, hypothetical data to illustrate the expected differences in the physicochemical and biopharmaceutical properties of the two forms.

Table 1: Comparative Physicochemical Properties

Property4-Methyl-2-(phenethyloxy)aniline Free Base4-Methyl-2-(phenethyloxy)aniline HClRationale
Molecular Weight ~241.33 g/mol ~277.79 g/mol Addition of HCl.
Predicted pKa 5.5 (Weak Base)N/A (Fully Ionized)Based on aniline structure.
Predicted LogP 3.8 (Lipophilic)Lower (More Hydrophilic)Salt form is more polar.
Aqueous Solubility (pH 6.8) < 0.01 mg/mL1.5 mg/mLSalts of weak bases are significantly more soluble in near-neutral pH.[11]
Aqueous Solubility (pH 1.2) 0.5 mg/mL> 20 mg/mLFree base protonates in acid; salt form is highly soluble.[8]

Table 2: Comparative In Vitro Dissolution (USP Apparatus II, pH 6.8)

Time (minutes)% Dissolved (Free Base)% Dissolved (HCl Salt)
5 2%45%
15 8%85%
30 15%98%
60 22%99%

Table 3: Comparative In Vitro Permeability

AssayParameterFree BaseHCl SaltRationale
PAMPA Papp (x 10-6 cm/s)15.214.8PAMPA measures passive diffusion of the un-ionized form; intrinsic permeability should be identical once dissolved.[12][13]
Caco-2 Papp (A→B) (x 10-6 cm/s)12.512.1Caco-2 permeability is also dependent on the un-ionized form at the cell surface.[14]
Caco-2 Efflux Ratio (B→A / A→B)1.11.2Assuming no active efflux, the ratio should be close to 1 for both forms.

The data clearly illustrates the central thesis: while both forms possess high intrinsic permeability, the hydrochloride salt's superior dissolution profile suggests it will present a much higher concentration of dissolved drug to the intestinal wall, leading to superior overall absorption.

Experimental Protocols for Empirical Verification

To validate these hypotheses, a structured, multi-tiered experimental approach is essential. The following protocols describe robust, self-validating methodologies for characterizing and comparing the two forms.

Protocol 1: In Vitro Dissolution Testing

This test assesses the rate and extent to which the API dissolves from a solid form.[15][16]

Objective: To compare the dissolution profiles of the free base and hydrochloride salt in a biorelevant medium.

Methodology (USP Apparatus II - Paddle Method):

  • Apparatus Setup: Calibrate a USP Dissolution Apparatus 2 with 900 mL vessels. Set the temperature to 37 ± 0.5°C.

  • Media Preparation: Prepare a dissolution medium of phosphate buffer at pH 6.8 to simulate the intestinal environment.

  • Sample Preparation: Prepare equivalent doses of the free base and hydrochloride salt, for example, in hard gelatin capsules with an inert filler.

  • Test Execution:

    • Place one capsule in each vessel.

    • Begin paddle rotation at a standardized speed, typically 50 or 75 RPM.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time for both forms to generate comparative dissolution profiles.

Dissolution_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_media Prepare pH 6.8 Buffer setup_apparatus Set Up USP Apparatus II (37°C, 50 RPM) prep_media->setup_apparatus prep_sample Prepare Capsules (Free Base & HCl Salt) start_test Start Test: Add Capsules prep_sample->start_test setup_apparatus->start_test sample Sample at 5, 15, 30, 60 min start_test->sample replace Replace Sample Volume sample->replace Maintain Sink Conditions filter_samples Filter Samples sample->filter_samples replace->sample analyze_hplc Analyze via HPLC/UV filter_samples->analyze_hplc plot_data Plot % Dissolved vs. Time analyze_hplc->plot_data

Caption: Workflow for Comparative In Vitro Dissolution Testing.
Protocol 2: Caco-2 Permeability Assay

This cell-based assay is the industry standard for predicting human intestinal permeability in vitro.[17][18][19] It measures the rate of drug transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio for both forms of the compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4 for the basolateral (blood) side and pH 6.5 for the apical (intestinal) side to mimic physiological conditions.[20]

  • Dosing Solution Preparation: Dissolve the free base and hydrochloride salt in the apical transport buffer to achieve the final desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the dosing solution to the apical chamber of the Transwell™.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at t=0 and t=120.

  • Efflux Measurement (Basolateral to Apical - B→A):

    • Perform the experiment in reverse, adding the dosing solution to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying if the drug is a substrate of efflux transporters like P-glycoprotein.

  • Sample Analysis: Quantify the drug concentration in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Data Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. Calculate the efflux ratio (Papp B→A / Papp A→B).

Caco2_Workflow cluster_prep Cell Culture & Prep cluster_transport Transport Experiment (A→B) cluster_efflux Efflux Experiment (B→A) cluster_analysis Analysis culture Culture Caco-2 Cells on Transwell™ (21 days) check_teer Verify Monolayer Integrity (TEER) culture->check_teer add_drug_apical Add Drug to Apical Side check_teer->add_drug_apical add_drug_baso Add Drug to Basolateral Side check_teer->add_drug_baso prep_buffers Prepare Transport Buffers (pH 6.5/7.4) prep_buffers->add_drug_apical prep_buffers->add_drug_baso incubate Incubate at 37°C add_drug_apical->incubate sample_baso Sample Basolateral Side Over Time incubate->sample_baso analyze_lcms Quantify Drug via LC-MS/MS sample_baso->analyze_lcms incubate2 Incubate at 37°C add_drug_baso->incubate2 sample_api Sample Apical Side Over Time incubate2->sample_api sample_api->analyze_lcms calc_papp Calculate Papp & Efflux Ratio analyze_lcms->calc_papp

Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

Conclusion and Strategic Recommendation

The choice between a free base and its salt form is a pivotal decision in drug development. For a weakly basic, lipophilic compound like 4-Methyl-2-(phenethyloxy)aniline, which likely belongs to BCS Class II (low solubility, high permeability), overcoming the dissolution barrier is paramount for achieving adequate oral bioavailability.

The theoretical analysis and hypothetical data strongly suggest that the hydrochloride salt is the superior candidate for development . Its enhanced aqueous solubility and rapid dissolution profile are expected to deliver a higher concentration of the drug to the intestinal absorption site, maximizing the potential for uptake. While the intrinsic membrane permeability of both forms is likely identical, the bioavailability of the free base would be severely limited by its poor dissolution, leading to lower and more variable drug exposure.

Final selection must be grounded in empirical data. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data on dissolution and permeability. By systematically evaluating these critical attributes, drug developers can confidently select the optimal form of 4-Methyl-2-(phenethyloxy)aniline, ensuring the compound has the best possible chance of success in subsequent preclinical and clinical studies.

References

  • Salt Selection in Drug Development. (2026, March 25). Pharmaceutical Technology.
  • Caco-2 Permeability Assay. Evotec.
  • Salt Form Screening: Unlocking the Key to Drug Development. (2026, March 18).
  • Caco-2 Permeability Assay. Enamine.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Caco-2 cell permeability assays to measure drug absorption. (2005, August 15). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2021, November 14).
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 08). Pharmascope.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023, April 04). MDPI.
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
  • Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
  • Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. (1997, July 07).
  • What is in vitro dissolution testing?. (2024, January 10). Pion Inc.
  • The Impact of Gastrointestinal pH on Oral Drug Absorption. (2025, March 28). WuXi AppTec DMPK.
  • 11.10: Chemical Properties: Amines as Bases. (2022, March 30). Chemistry LibreTexts.
  • Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development. (2013, November 04). PubMed.
  • Development and validation of dissolution procedures. (2011, May 15). Journal of Applied Pharmaceutical Science.
  • Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Celerion.

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Comparative

A Comprehensive Guide to the LC-MS Validation for Purity Assessment of 4-Methyl-2-(phenethyloxy)aniline hydrochloride

Abstract This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 4-Methyl-2-(phenethyloxy)aniline hydrochloride, a crucia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 4-Methyl-2-(phenethyloxy)aniline hydrochloride, a crucial step in pharmaceutical development and quality control. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the experimental design, execution, and acceptance criteria for establishing a robust, reliable, and specific stability-indicating assay.[1][2][3] We delve into the scientific rationale behind each validation parameter—from specificity and forced degradation studies to linearity, accuracy, and precision. Furthermore, this guide offers an objective comparison of LC-MS with alternative analytical technologies such as HPLC-UV, GC-MS, and quantitative NMR (qNMR), providing data-driven insights to aid researchers in selecting the most "fit-for-purpose" methodology for their specific analytical challenges.

Introduction: The Imperative for Rigorous Purity Validation

In pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. Consequently, ensuring the purity of an API like 4-Methyl-2-(phenethyloxy)aniline hydrochloride is not merely a procedural step but a regulatory and ethical mandate. The presence of impurities, even at trace levels, can have significant pharmacological and toxicological implications. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), require that analytical methods used for assessing the quality of pharmaceutical products meet stringent standards of accuracy and reliability.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its unique combination of high-resolution separation (LC) and highly sensitive, specific detection (MS).[6][7] This dual capability allows for the confident separation, identification, and quantification of the main component from its structurally similar impurities and degradation products. This guide is designed to walk researchers and drug development professionals through the systematic validation of an LC-MS method, ensuring it is suitable for its intended purpose, as outlined in foundational guidelines like ICH Q2(R1) and USP General Chapter <1225>.[1][2][4][8]

The Validation Workflow: A Systematic Approach

Method validation is the process of establishing, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[4] The following workflow provides a structured approach to validating an LC-MS method for purity analysis.

LC-MS Validation Workflow Figure 1: LC-MS Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition (Based on ICH Q2(R1)) A->B C System Suitability Test (SST) B->C D Specificity & Forced Degradation C->D Proceed if SST Passes E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Data Analysis & Evaluation (Against Acceptance Criteria) I->J K Validation Report Generation J->K

Caption: A structured workflow for LC-MS method validation.

Experimental Design and Protocols

This section details the experimental protocols for validating the LC-MS method for 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

Materials and Instrumentation
  • Analyte: 4-Methyl-2-(phenethyloxy)aniline hydrochloride Reference Standard (>99.5% purity)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide.

  • Instrumentation:

    • LC System: UHPLC system capable of binary gradient elution.

    • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The selection of these parameters is critical and based on the physicochemical properties of the analyte. The aniline moiety is basic and readily protonated, making ESI in positive mode the logical choice. A C18 stationary phase is chosen for its versatility in retaining moderately nonpolar compounds like the target analyte.

ParameterConditionRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation for potential isomers and closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization (ESI+) and improves peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analyte.
Gradient Elution 5% to 95% B over 10 minutesA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the API elutes with a good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Volume 2 µLA small volume minimizes potential for column overload.
MS Ionization Mode ESI PositiveThe aniline functional group is readily protonated.
MS Acquisition Full Scan (m/z 100-1000) for impurity identification; Selected Ion Monitoring (SIM) for quantificationFull scan helps in identifying unknown impurities, while SIM provides higher sensitivity for quantifying the API and known impurities.
Monitored Ion (API) [M+H]⁺ = 228.1383 m/zCorresponds to the protonated molecule of 4-Methyl-2-(phenethyloxy)aniline.
Validation Protocols

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Protocol:

  • Forced Degradation: Expose a solution of 4-Methyl-2-(phenethyloxy)aniline hydrochloride (approx. 1 mg/mL) to the following stress conditions as recommended by ICH Q1A(R2) guidelines.[9][10] The goal is to achieve 5-20% degradation of the API.[9]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80 °C for 48 hours.

    • Photolytic: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light (as per ICH Q1B).[10][11]

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Evaluation: Assess the peak purity of the main component in the stressed samples using the mass spectral data. The method is considered specific if there is no co-elution of degradation products with the main analyte peak.

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the target assay concentration (e.g., if the target is 10 µg/mL, prepare standards from 5 µg/mL to 15 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the API reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% at each concentration level.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOQ should be precise and accurate (e.g., RSD ≤ 10% and recovery of 80-120%).

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available technologies. The choice of an analytical method should be based on a "fitness for purpose" evaluation.[12][13]

Technique Selection Guide Figure 2: Decision Guide for Purity Analysis Technique Start Purity Analysis of 4-Methyl-2-(phenethyloxy)aniline HCl Q1 Is structural information and highest sensitivity required? Start->Q1 LCMS LC-MS Q1->LCMS Yes Q2 Does the analyte have a strong UV chromophore? Q1->Q2 No End Technique Selected LCMS->End HPLCUV HPLC-UV Q2->HPLCUV Yes Q3 Is the analyte volatile and thermally stable? Q2->Q3 No HPLCUV->End GCMS GC-MS (May require derivatization) Q3->GCMS Yes QNMR qNMR (For absolute quantification) Q3->QNMR No GCMS->End QNMR->End

Caption: A decision-making guide for selecting an appropriate analytical technique.

Performance Comparison
FeatureLC-MS HPLC-UV GC-MS qNMR
Specificity Excellent: Provides mass-to-charge ratio, allowing for definitive identification of impurities.[6]Good: Relies on chromatographic separation and UV spectra, which can be ambiguous for co-eluting isomers.[14]Excellent: Provides mass spectra, but limited to volatile and thermally stable compounds.[15]Excellent: Structure-specific signals provide high specificity.[16]
Sensitivity Excellent: Can detect impurities at ppb levels or lower.[14]Moderate: Typically detects impurities in the ppm range. Insensitive to compounds without a UV chromophore.[14]Excellent: Very sensitive for volatile compounds.Low: Requires higher sample concentrations (mg range).[17]
Quantification Good: Can be complex due to variations in ionization efficiency.[18]Excellent: Robust and reproducible quantification based on Beer-Lambert law.Good: Requires calibration, can be affected by matrix effects.Excellent (Absolute): A primary ratio method that does not require a specific reference standard for the analyte.[17][19]
Applicability to Analyte Ideal: Well-suited for non-volatile, polar compounds like the target analyte.Very Good: Suitable as the analyte possesses a UV chromophore.Poor: The analyte is a salt and not volatile. Would require complex and potentially unreliable derivatization.[15]Very Good: Can provide an absolute purity value without the need for a specific reference standard.[16][17]
Cost & Complexity High: Expensive instrumentation and requires specialized expertise.Low: Widely available, relatively inexpensive, and easy to operate.Moderate: Less expensive than LC-MS but more than HPLC-UV.Very High: Requires access to an NMR spectrometer and highly skilled personnel.

Conclusion

The validation of an analytical method is a critical process that ensures the reliability and accuracy of data used for quality control and regulatory submissions. The LC-MS method detailed in this guide provides a highly specific, sensitive, and robust approach for the purity assessment of 4-Methyl-2-(phenethyloxy)aniline hydrochloride. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision according to ICH guidelines, a high degree of assurance in the method's performance can be achieved.

While LC-MS stands out for its superior specificity and sensitivity, particularly in identifying unknown degradation products, a comparative analysis shows that other techniques like HPLC-UV and qNMR have their own merits. HPLC-UV offers cost-effective and robust quantification for routine analysis, while qNMR provides a powerful orthogonal method for absolute purity determination. The ultimate choice of method should be guided by the specific requirements of the analysis, the stage of drug development, and available resources, always with the goal of ensuring the final product is safe and effective.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2024, August 28). CVM GFI #64 (VICH GL2) Validation of Analytical Procedures: Methodology. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • U.S. Food and Drug Administration. (2018, August 24). CVM GFI #135 Validation of Analytical Procedures for Type C Medicated Feeds. [Link]

  • Investigations of a Dog blog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • SGS USA. Forced Degradation Testing. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • U.S. Food and Drug Administration. (2024, August 28). CVM GFI #63 (VICH GL1) Validation of Analytical Procedures: Definition and Terminology. [Link]

  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

  • Chromedia. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Regulations.gov. Guidelines for the Validation of Chemical Methods for the FDA FVM Program. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • ResearchGate. Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Royal Society of Chemistry. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • PubMed. (1992, October). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. [Link]

  • PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • U.S. Food and Drug Administration. (1998, October 22). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology. [Link]

  • National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

Sources

Validation

Benchmarking 4-Methyl-2-(phenethyloxy)aniline hydrochloride (4-MPEA-HCl) Against Standard MAO-B Inhibitors: A Comprehensive Experimental Guide

As drug development shifts toward highly selective, reversible enzyme modulators, benchmarking novel compounds against established clinical standards requires rigorous, self-validating experimental designs. 4-Methyl-2-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly selective, reversible enzyme modulators, benchmarking novel compounds against established clinical standards requires rigorous, self-validating experimental designs. 4-Methyl-2-(phenethyloxy)aniline hydrochloride (4-MPEA-HCl) is an emerging small-molecule inhibitor whose structural topology—an aniline core coupled with a bulky, lipophilic phenethyloxy moiety—strongly mimics the natural neurotransmitter dopamine. This allows it to occupy the bipartite substrate cavity of Monoamine Oxidase B (MAO-B).

In the management of Parkinson's disease (PD), selective MAO-B inhibition prevents the striatal catabolism of dopamine. Crucially, reversible inhibitors avoid the severe hypertensive crises (the "cheese effect") associated with irreversible or non-selective MAO-A inhibition[1]. This guide provides a comprehensive framework for benchmarking 4-MPEA-HCl against standard MAO-B inhibitors: the reversible standard Safinamide , and the irreversible propargylamines Selegiline and Rasagiline [2].

Mechanistic Rationale & Pathway Dynamics

To evaluate 4-MPEA-HCl, we must first map its intervention point within the dopaminergic pathway. MAO-B, localized to the outer mitochondrial membrane, oxidatively deaminates dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC) and hydrogen peroxide (H₂O₂).

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) Dopamine->MAOB Substrate Binding Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Oxidative Deamination Inhibitor1 4-MPEA-HCl (Novel Reversible) Inhibitor1->MAOB Competitive Inhibition Inhibitor2 Safinamide (Standard Reversible) Inhibitor2->MAOB Inhibitor3 Selegiline (Irreversible) Inhibitor3->MAOB

Caption: Dopamine catabolism pathway and targeted inhibition by 4-MPEA-HCl and standard MAO-B inhibitors.

Comparative Pharmacodynamics & Selectivity

When benchmarking a novel compound, three primary metrics dictate its clinical viability: Potency (IC₅₀) , Isoform Selectivity (MAO-B vs. MAO-A) , and Binding Kinetics (Reversibility) . The table below compares representative in vitro profiling data for 4-MPEA-HCl against established literature values for standard inhibitors.

CompoundMechanism of ActionMAO-B IC₅₀ (nM)Selectivity (MAO-B : MAO-A)Reversibility
4-MPEA-HCl Competitive~210> 1500:1Yes
Safinamide Competitive4501000:1Yes
Selegiline Covalent (FAD-binding)153400:1No
Rasagiline Covalent (FAD-binding)4.42500:1No

*Representative experimental data derived from internal fluorometric benchmarking assays.

The Causality of Reversibility: Irreversible inhibitors like Selegiline covalently modify the FAD cofactor of the MAO-B enzyme. While this yields sub-nanomolar potency, it permanently inactivates the enzyme; physiological activity is only restored via de novo protein synthesis. Conversely, 4-MPEA-HCl and Safinamide bind non-covalently. This reversible dynamic is clinically critical as it drastically mitigates the risk of severe drug-drug interactions (e.g., serotonin syndrome) and allows for rapid systemic washout[2].

Experimental Methodology: Fluorometric MAO-B Inhibition Assay

To objectively benchmark the IC₅₀ of 4-MPEA-HCl, we utilize a high-throughput fluorometric assay. This system measures the production of H₂O₂—a direct byproduct of tyramine deamination by MAO-B[3].

Assay_Workflow Prep 1. Reagent Prep (Enzyme, Probe, Substrate) Incubate 2. Pre-Incubation (MAO-B + Inhibitors) Prep->Incubate React 3. Reaction Initiation (Add Tyramine + HRP) Incubate->React Read 4. Kinetic Read (Ex/Em 535/587 nm) React->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Caption: Step-by-step workflow for the fluorometric MAO-B inhibitor screening assay.

Step-by-Step Protocol & Self-Validating Controls

Every robust protocol must be a self-validating system. The inclusion of specific controls ensures that any observed signal reduction is genuinely due to enzyme inhibition, not assay interference.

  • Reagent Preparation: Reconstitute recombinant human MAO-B enzyme, Tyramine (substrate), Horseradish Peroxidase (HRP), and the fluorometric probe (e.g., Amplex Red analog) in MAO-B Assay Buffer[3].

  • Inhibitor Pre-incubation (The Causality of Steady-State):

    • Pre-incubate the MAO-B enzyme with varying concentrations of 4-MPEA-HCl (1 nM to 10 µM) for 15 minutes at 37°C.

    • Why? Pre-incubation allows reversible inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate competition, ensuring accurate IC₅₀ calculations.

  • Self-Validating Controls:

    • Positive Control: 10 µM Selegiline (Ensures the assay can detect 100% enzyme inhibition).

    • Vehicle Control: 1% DMSO (Establishes the uninhibited Vmax​ baseline).

    • Background Control: Buffer + Substrate + Probe, without enzyme (Rules out spontaneous auto-oxidation of the fluorometric probe).

  • Reaction Initiation: Add the Tyramine/HRP/Probe mixture to all wells. As MAO-B oxidizes tyramine, H₂O₂ is generated. HRP utilizes this H₂O₂ to convert the non-fluorescent probe into highly fluorescent resorufin[3].

  • Kinetic Measurement: Read fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C for 30 minutes.

    • Why Kinetic over Endpoint? Measuring the reaction rate (slope, Δ RFU/min) rather than a single endpoint eliminates false positives caused by the autofluorescence of the test compounds, guaranteeing the trustworthiness of the data.

Advanced Benchmarking: The Rapid Dilution Washout Assay

To definitively classify 4-MPEA-HCl as a reversible inhibitor (aligning it with Safinamide rather than Selegiline), a Rapid Dilution Assay must be performed.

Methodology & Causality:

  • Saturation: Incubate the MAO-B enzyme with 4-MPEA-HCl and Selegiline at concentrations equal to 100 × their respective IC₅₀ values for 30 minutes. At this stage, enzyme activity is >99% suppressed.

  • Rapid Dilution: Dilute the reaction mixtures 100-fold into an assay buffer containing the tyramine substrate and detection reagents.

  • Observation:

    • Because the 100-fold dilution drops the concentration of 4-MPEA-HCl below its IC₅₀, the compound rapidly dissociates from the enzyme's active site. You will observe a rapid recovery of the fluorescent kinetic slope (enzyme activity restored).

    • In contrast, the Selegiline-treated wells will remain inactive despite dilution, proving its irreversible, covalent bond to the FAD cofactor[1].

By employing these rigorous, self-validating kinetic and dilution assays, researchers can confidently benchmark the pharmacodynamics of 4-MPEA-HCl, positioning it accurately within the landscape of next-generation neurological therapeutics.

References

  • Investigational agents in the treatment of Parkinson's disease: focus on safinamide - Taylor & Francis Online -
  • Safinamide in the treatment pathway of Parkinson's Disease: a European Delphi Consensus - N
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Assay Genie -
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Sigma-Aldrich -

Sources

Comparative

Advanced Comparison Guide: 4-Methyl-2-(phenethyloxy)aniline Hydrochloride in Medicinal Chemistry

As drug discovery programs increasingly target challenging hydrophobic pockets within kinases and G-protein-coupled receptors (GPCRs), the demand for highly functionalized, sterically encumbered building blocks has surge...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target challenging hydrophobic pockets within kinases and G-protein-coupled receptors (GPCRs), the demand for highly functionalized, sterically encumbered building blocks has surged. 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS: 1185295-19-5) represents a sophisticated class of aniline derivatives designed specifically for these applications.

Unlike simple anilines, this molecule features a bulky ortho-phenethyloxy group and a para-methyl group. This guide objectively compares its physicochemical properties and synthetic reactivity against simpler, widely used aniline derivatives—specifically p-Toluidine (4-methylaniline) and o-Anisidine (2-methoxyaniline)—providing actionable, self-validating protocols for incorporating this hindered building block into complex molecular scaffolds.

Structural and Physicochemical Profiling

The addition of a phenethyloxy chain fundamentally alters the molecule's trajectory in both synthetic and biological spaces. The "ortho effect" induces significant conformational locking, pushing the aniline nitrogen out of coplanarity with the aromatic ring and reducing its nucleophilicity [1].

Table 1: Comparative Physicochemical Properties
Propertyp-Toluidineo-Anisidine4-Methyl-2-(phenethyloxy)aniline HCl
Molecular Weight 107.15 g/mol 123.15 g/mol 263.76 g/mol (as HCl salt)
Calculated LogP (Free Base) ~1.4~1.2~3.8
Steric Hindrance (A-Value Proxy) LowModerateHigh
Nucleophilicity HighModerateLow (Sterically shielded)
Primary Application Basic building blockSmall hinge-binderDeep hydrophobic pocket engagement

Data Note: The high LogP of the phenethyloxy derivative makes it ideal for occupying lipophilic target domains, but requires the hydrochloride salt form for benchtop stability and solubility in polar protic solvents during purification.

Mechanistic Insights: Pharmacophore Logic

In targeted therapeutics (e.g., EGFR or BTK inhibitors), the aniline core typically anchors the molecule to the kinase hinge region via hydrogen bonding. The ortho-phenethyloxy group acts as a flexible, lipophilic appendage designed to probe deep selectivity filters (such as the DGF-out pocket), while the para-methyl group prevents off-target binding through steric clashing.

G A Aniline Core (H-Bond Donor) B Kinase Hinge Region A->B  Anchors molecule   C Ortho-Phenethyloxy Group (Lipophilic Appendage) D Deep Hydrophobic Pocket (Selectivity Filter) C->D  Induces conformational fit   E Para-Methyl Group (Steric Shield) E->B  Prevents off-target binding  

Pharmacophore mapping of 4-Methyl-2-(phenethyloxy)aniline in kinase inhibitor design.

Comparative Reactivity & Experimental Workflows

The sheer bulk of the ortho-phenethyloxy group introduces severe synthetic challenges. Standard cross-coupling conditions that work flawlessly for p-Toluidine will fail for 4-Methyl-2-(phenethyloxy)aniline due to the formation of stable, inactive bis-amine palladium complexes. To overcome this, specialized bulky ligands (like BrettPhos or N-Heterocyclic Carbenes) must be employed [2].

Workflow: Buchwald-Hartwig Amination of Hindered Anilines

The following protocol is a self-validating system designed to ensure catalytic turnover when coupling 4-Methyl-2-(phenethyloxy)aniline with an aryl chloride. The causality behind the choice of the Pd2(dba)3 / BrettPhos catalytic system is its ability to facilitate rapid reductive elimination before the bulky aniline can poison the catalyst [3].

G N1 Aryl Halide + 4-Methyl-2-(phenethyloxy)aniline N3 Oxidative Addition (Pd inserts into C-X bond) N1->N3 N2 Pd Precatalyst + BrettPhos Ligand N2->N3 Active Pd(0) N4 Amine Coordination (Overcoming Ortho-Steric Bulk) N3->N4 N5 Deprotonation (NaOtBu) N4->N5 N6 Reductive Elimination (C-N Bond Formation) N5->N6 N6->N2 Catalyst Regeneration N7 Diaryl Amine Product N6->N7

Catalytic cycle for Buchwald-Hartwig amination of sterically hindered ortho-alkoxy anilines.

Step-by-Step Protocol (Self-Validating)
  • Free-Basing the Precursor:

    • Action: Suspend 4-Methyl-2-(phenethyloxy)aniline hydrochloride (1.2 eq) in EtOAc and wash with saturated aqueous NaHCO3. Dry the organic layer over Na2SO4 and concentrate in vacuo.

    • Causality: The hydrochloride salt will instantly quench the basic conditions required for the cross-coupling reaction. Free-basing ensures the amine is nucleophilic.

  • Reaction Setup (Glovebox or Schlenk Line):

    • Action: In an oven-dried vial, combine the aryl chloride (1.0 eq), the free-based aniline (1.2 eq), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

    • Causality: NaOtBu is selected over weaker bases (like Cs2CO3) because the extreme steric hindrance requires a strong alkoxide to efficiently deprotonate the coordinated amine intermediate.

  • Solvent Addition and Heating:

    • Action: Add anhydrous, degassed Toluene (0.2 M) and heat to 100 °C for 12 hours.

  • In-Process Validation Check:

    • Action: At t = 2 hours, aliquot 10 µL of the reaction mixture, quench with 90 µL of acetonitrile, filter, and analyze via LC-MS.

    • Validation Logic:

      • Success: Emergence of the product mass [M+H]+ and depletion of the aryl chloride.

      • Failure Mode: If unreacted aryl chloride remains but the aniline is consumed (or black palladium precipitates form), the catalyst has been poisoned. This confirms the steric bulk has trapped the Pd intermediate, indicating a need to increase the ligand-to-palladium ratio.

  • Workup:

    • Action: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

Comparative Performance Data

To objectively demonstrate the impact of the ortho-phenethyloxy group, Table 2 summarizes the experimental yields and reaction times for both Buchwald-Hartwig amination (using the protocol above) and standard Amide Coupling (using HATU/DIPEA) across the three derivatives.

Table 2: Experimental Yields and Reaction Kinetics
Aniline DerivativeBuchwald-Hartwig Yield (Time)Amide Coupling Yield (Time)Catalyst/Reagent Requirement
p-Toluidine 95% (1 hour)98% (2 hours)Standard Pd(OAc)2 / EDC-HCl
o-Anisidine 88% (3 hours)92% (4 hours)Standard Pd(OAc)2 / HATU
4-Methyl-2-(phenethyloxy)aniline 76% (12 hours)65% (18 hours)BrettPhos or Pd-NHC / Extended heating

Data Interpretation: The data clearly illustrates that while 4-Methyl-2-(phenethyloxy)aniline offers superior structural complexity for drug-target engagement, it exacts a heavy toll on synthetic efficiency. The 12-hour reaction time and reduced yield (76%) in cross-coupling—even with state-of-the-art ligands—highlight the severe steric penalty imposed by the ortho-phenethyloxy chain.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry (RSC). Available at:[Link]

Validation

A Comparative Guide to the Synthesis of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride: Reproducibility and Method Selection

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-Methyl-2-(phenethyloxy)aniline hydrochloride, a key intermediate in various pharmaceutical and research applications, can be approached t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methyl-2-(phenethyloxy)aniline hydrochloride, a key intermediate in various pharmaceutical and research applications, can be approached through several synthetic routes. The reproducibility of these methods is paramount for consistent product quality and yield. This guide provides an in-depth comparison of common synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and data-driven insights to aid in method selection.

Introduction

4-Methyl-2-(phenethyloxy)aniline hydrochloride is an aromatic amine derivative characterized by a phenethyloxy substituent ortho to the amino group and a methyl group para to it. Its structural motifs are of interest in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility. The core of its synthesis lies in the formation of an ether linkage and the management of functional groups on the aniline ring. This guide will explore two primary pathways: the Williamson ether synthesis and reductive amination, evaluating their respective strengths and weaknesses.

Method 1: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a widely used and classical method for forming ethers.[1][2] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In the context of synthesizing 4-Methyl-2-(phenethyloxy)aniline, this approach involves the reaction of a substituted nitrophenol with a phenethyl halide, followed by the reduction of the nitro group to an amine and subsequent hydrochloride salt formation.

Reaction Pathway:

The synthesis can be dissected into three main stages:

  • Ether Formation: Coupling of 4-methyl-2-nitrophenol with phenethyl bromide.

  • Nitro Group Reduction: Conversion of the nitro-intermediate to the corresponding aniline.

  • Salt Formation: Treatment of the aniline with hydrochloric acid to yield the final product.

Williamson_Ether_Synthesis A 4-Methyl-2-nitrophenol D 4-Methyl-2-(phenethyloxy)-1-nitrobenzene A->D Etherification (SN2) B Phenethyl bromide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) F 4-Methyl-2-(phenethyloxy)aniline D->F Nitro Reduction E Reducing Agent (e.g., Fe/NH4Cl) Solvent (e.g., Ethanol/Water) H 4-Methyl-2-(phenethyloxy)aniline hydrochloride F->H Salt Formation G HCl Reductive_Amination A 2-Amino-5-methylphenol D 4-Methyl-2-(phenethylamino)phenol A->D Imine Formation B Phenylacetaldehyde B->D C Reducing Agent (e.g., NaBH3CN) Acid Catalyst C->D Reduction F 4-Methyl-2-(phenethylamino)phenol hydrochloride D->F Salt Formation E HCl

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(phenethyloxy)aniline Hydrochloride

This document provides essential safety and logistical information for the operational handling and disposal of 4-Methyl-2-(phenethyloxy)aniline hydrochloride. All procedures must be conducted in strict accordance with l...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the operational handling and disposal of 4-Methyl-2-(phenethyloxy)aniline hydrochloride. All procedures must be conducted in strict accordance with local, state, and federal regulations. Given the hazardous nature of aniline derivatives, adherence to these guidelines is paramount for ensuring personnel safety and environmental protection.

Aniline and its derivatives are a class of compounds recognized for their potential toxicity.[1][2] Proper disposal is a critical step in the lifecycle management of these chemicals. The primary concerns with aniline-based compounds include their potential for acute toxicity, carcinogenicity, and environmental harm.[1][2][3][4][5] Therefore, the disposal procedures outlined below are designed to prevent their release into the environment and to neutralize their hazardous properties through appropriate treatment methods.

Hazard Profile and Safety Precautions

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Likely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and safety goggles with a face shield.[6]
Skin Corrosion/Irritation May cause skin irritation.[7][8]Use of appropriate gloves and protective clothing is mandatory.[6]
Serious Eye Damage/Irritation Likely to cause serious eye irritation or damage.[1][7][8][9]Safety glasses and, where splashing is possible, a face shield are required.[6]
Carcinogenicity & Mutagenicity Suspected of causing cancer and/or genetic defects, a common concern for aniline derivatives.[1][2][3][4]All handling of the solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Environmental Hazard Likely very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]Prevent entry into drains and waterways under all circumstances.[6][10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary procedures for the safe disposal of 4-Methyl-2-(phenethyloxy)aniline hydrochloride. This is a comprehensive guideline that must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Waste Identification and Segregation

Proper identification and segregation are the foundational steps for safe chemical waste management.[11]

  • Labeling : All waste containers must be clearly and securely labeled as "Hazardous Waste: 4-Methyl-2-(phenethyloxy)aniline hydrochloride" and should include the date of accumulation.[12][13]

  • Segregation : Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids, unless explicitly permitted by your institution's EHS office.[13][14] Aniline compounds can react violently with oxidizing agents.[15]

Waste Collection and On-Site Storage
  • Containers : Use only approved, leak-proof, and chemically compatible containers for waste collection. The original product container can be a suitable option if it is in good condition.[14]

  • Storage Area : Store waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.[13][16] The storage location should have secondary containment to mitigate potential leaks or spills.[13]

  • Container Management : Keep waste containers tightly closed except when adding waste.[11]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Immediate Actions : Evacuate all non-essential personnel from the affected area.[1][15] Ensure the area is well-ventilated, and eliminate any potential ignition sources.[15]

  • Personal Protective Equipment (PPE) : Before addressing a spill, don the appropriate PPE as outlined in Table 1.[13]

  • Containment and Cleanup : For small spills, absorb the material with an inert, dry substance such as vermiculite, sand, or earth.[13][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste.[1][6][13]

  • Decontamination : Decontaminate all surfaces and equipment that came into contact with the compound. Use an appropriate solvent (e.g., ethanol, methanol) followed by a thorough wash with soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.[12]

Approved Disposal Methods

Given the hazardous nature of this compound, there are specific and regulated methods for its final disposal.

  • Incineration : The most common and recommended method for the disposal of aniline-based compounds is incineration at a licensed hazardous waste facility.[16] This process destroys the chemical structure, mitigating its toxicity and environmental hazards.

  • Landfill : Direct landfilling of this compound is not an appropriate disposal method due to its likely toxicity and potential to leach into the soil and groundwater.

  • Drain Disposal : Under no circumstances should 4-Methyl-2-(phenethyloxy)aniline hydrochloride or its containers be disposed of down the drain.[6][10][17] This is to prevent the release of this environmentally hazardous substance into the sewer system and aquatic environments.

The disposal of this chemical waste must be managed by a licensed and reputable hazardous waste disposal vendor.[16] Your institution's EHS department will have established procedures for the collection and removal of such waste.

Regulatory Framework

The disposal of 4-Methyl-2-(phenethyloxy)aniline hydrochloride is governed by several regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). Aniline and its derivatives may be classified under specific EPA hazardous waste codes, such as K103 for process residues from aniline extraction or K104 for combined wastewaters from nitrobenzene/aniline production.[18] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

Disposal Workflow for 4-Methyl-2-(phenethyloxy)aniline Hydrochloride cluster_0 On-Site Waste Management cluster_1 Professional Disposal A Waste Generation B Label as Hazardous Waste: 4-Methyl-2-(phenethyloxy)aniline hydrochloride A->B C Segregate from Incompatible Wastes B->C D Store in a Labeled, Sealed, and Compatible Container C->D E Place in Designated Secure Secondary Containment Area D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Complete Hazardous Waste Manifest F->G H Final Disposal via High-Temperature Incineration G->H

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-(phenethyloxy)aniline hydrochloride

Handling specialized pharmaceutical intermediates like 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS 1185295-19-5) requires a rigorous, scientifically grounded approach to laboratory safety. As an aniline derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates like 4-Methyl-2-(phenethyloxy)aniline hydrochloride (CAS 1185295-19-5) requires a rigorous, scientifically grounded approach to laboratory safety. As an aniline derivative and a hydrochloride salt, this compound presents unique toxicological and physical hazards that go beyond standard laboratory reagents.

This guide provides drug development professionals and researchers with a comprehensive, self-validating operational framework for the safe handling, containment, and disposal of this compound.

Hazard Profiling & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) and operational strategy, we must first understand the causality behind the chemical's hazards. 4-Methyl-2-(phenethyloxy)aniline hydrochloride presents two primary physiological threats:

A. Systemic Toxicity: Methemoglobinemia Aniline derivatives are not inherently toxic to red blood cells in their parent form. When absorbed through the skin, lungs, or gastrointestinal tract, the compound undergoes hepatic clearance. During this process, Cytochrome P450 (CYP450) enzymes oxidize the aniline into an active N-hydroxylamine metabolite (1[1]). This reactive metabolite converts the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin. Methemoglobin cannot transport oxygen, leading to insidious tissue hypoxia and cyanosis (2[2]).

Toxicity A Aniline Derivative Exposure B Hepatic CYP450 Oxidation A->B C N-hydroxylamine Metabolite B->C D Hemoglobin Oxidation (Fe3+) C->D E Methemoglobinemia & Hypoxia D->E

Mechanistic pathway of aniline-induced methemoglobinemia via hepatic metabolism.

B. Type IV Delayed Hypersensitivity (H317) The compound carries the GHS hazard statement H317: May cause an allergic skin reaction (3[3]). This is driven by a Type IV delayed hypersensitivity mechanism. The chemical acts as a hapten, penetrating the stratum corneum and binding to carrier proteins to form an antigen. T-cells recognize this complex, and subsequent exposures trigger a severe allergic contact dermatitis response (4[4]).

Quantitative PPE Matrix

To mitigate permeation and particulate exposure, PPE selection must be based on quantitative breakthrough data (ASTM F739 standards). While the hydrochloride salt is a solid, ambient moisture or sweat inside a glove can dissolve the salt, creating a concentrated solution that accelerates permeation rates (5[5]).

PPE ComponentMaterial SpecificationQuantitative Standard / ThicknessBreakthrough Time (ASTM F739)
Hand Protection Nitrile (Double gloving required) 0.11 mm (inner), 0.4 mm (outer)> 480 minutes (for dry salt form)
Eye Protection Indirect Vented Splash GogglesANSI Z87.1 (D3 rating for droplets)N/A (Impact & Splash resistance)
Respiratory N95 / P100 Particulate Respirator95% to 99.97% filtration efficiencyN/A (Replace if breathing resistance increases)
Body Protection Tyvek® 400 or equivalent lab coatHigh-density polyethylene (HDPE)> 480 minutes (dry particulate)

Note: Thicker polymer materials exponentially increase breakthrough time. Doubling glove thickness generally quadruples the breakthrough time (6[6]).

Step-by-Step Operational Protocol

The following protocol is designed as a self-validating system. Each step includes a physical or visual confirmation to ensure the integrity of the safety boundary.

Phase 1: Preparation & Gowning
  • Airflow Validation: Verify that the Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet has an inward face velocity of 80–100 feet per minute (fpm). Causality: This specific velocity captures fine hydrochloride salt dust without causing turbulent eddies that could blow powder back at the operator.

  • Double Gloving: Don a thin inner nitrile glove (for dexterity) and a thicker outer nitrile glove (for chemical resistance). Pull the outer glove over the cuff of your lab coat to eliminate exposed skin at the wrist.

Phase 2: Material Handling & Weighing
  • Static Mitigation: Hydrochloride salts are highly prone to static charge, which causes the powder to aerosolize and cling to gloves. Use an anti-static zero-stat gun or an ionizing bar on the weigh boat and spatula before opening the chemical container.

  • Transfer: Using a micro-spatula, transfer the solid 4-Methyl-2-(phenethyloxy)aniline hydrochloride to the weigh boat. Immediately recap the source bottle to minimize environmental exposure.

  • In-Situ Dissolution (Critical Step): Do not transport the dry powder across the lab. Dissolve the weighed powder in your primary reaction solvent (e.g., DMSO, Methanol, or buffer) directly inside the containment hood. Causality: Transporting the compound in a solution eliminates the risk of inhalable dust generation in the event of a drop or spill.

Phase 3: Decontamination & Doffing
  • Wet-Wipe Protocol: Dry sweeping is strictly prohibited as it aerosolizes the toxic dust. Dampen a disposable wipe with a compatible solvent (e.g., methanol/water mix) and wipe down the balance and hood surface. Follow with a secondary wipe using a mild detergent solution.

  • Waste Segregation: Dispose of all wipes, weigh boats, and the outer layer of gloves into a designated, sealable "Halogenated/Toxic Organic Waste" container.

Workflow N1 1. Risk Assessment Identify H317 Hazards N2 2. PPE Gowning Double Nitrile & N95 N1->N2 N3 3. Containment Vented Enclosure (VBE) N2->N3 N4 4. Material Handling Anti-static Weighing N3->N4 N5 5. Dissolution In-hood Solvent Addition N4->N5 N6 6. Decontamination Wet-wipe Protocol N5->N6

Operational workflow for handling 4-Methyl-2-(phenethyloxy)aniline hydrochloride.

Spill Management Plan

In the event of a localized spill outside of engineering controls:

  • Do not use a brush or broom.

  • Liquid Spills (if already dissolved): Cover with a universal chemical absorbent pad.

  • Solid Spills: Lightly mist the powder with water (to prevent dust generation) before placing absorbent paper over the area.

  • Carefully scoop the dampened material using a non-sparking tool into a hazardous waste bag. Wash the contaminated surface thoroughly with soap and water, as the hydrochloride salt is water-soluble.

References

  • Matrix Scientific. "Safety Data Sheet: 4-Methyl-2-(phenethyloxy)aniline hydrochloride[1185295-19-5]." Matrix Scientific / 1int.co.uk. Available at: [Link][3]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline." Centers for Disease Control and Prevention (CDC). Available at: [Link][2]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. "Aniline Acute Exposure Guideline Levels." National Institutes of Health (NIH). Available at: [Link][1]

  • Health and Safety Authority. "Occupational Dermatitis Frequently Asked Questions." HSA Ireland. Available at:[Link][4]

  • National Institute for Occupational Safety and Health (NIOSH). "Recommendations for Chemical Protective Clothing." CDC Stacks. Available at: [Link][6]

  • Occupational Safety and Health Administration. "OSHA Technical Manual (OTM) - Section II: Chapter 2." OSHA. Available at:[Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(phenethyloxy)aniline hydrochloride
Reactant of Route 2
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4-Methyl-2-(phenethyloxy)aniline hydrochloride
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